Product packaging for Bliretrigine(Cat. No.:CAS No. 1233229-75-8)

Bliretrigine

Cat. No.: B12422984
CAS No.: 1233229-75-8
M. Wt: 352.4 g/mol
InChI Key: ZYUAASICHDTDEK-AWEZNQCLSA-N
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Description

Bliretrigine is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N4O2 B12422984 Bliretrigine CAS No. 1233229-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1233229-75-8

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

(2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide

InChI

InChI=1S/C20H24N4O2/c1-4-24-18-11-16(26-15-7-5-13(2)6-8-15)9-10-17(18)23-19(24)12-22-14(3)20(21)25/h5-11,14,22H,4,12H2,1-3H3,(H2,21,25)/t14-/m0/s1

InChI Key

ZYUAASICHDTDEK-AWEZNQCLSA-N

Isomeric SMILES

CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CN[C@@H](C)C(=O)N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CNC(C)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bliretrigine on Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine (BIIB074) is an investigational, orally administered, small-molecule antagonist of voltage-gated sodium (Nav) channels.[1] It belongs to the '-trigine' class of drugs, which are known for their interaction with these channels. This technical guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its effects on sodium channels. Due to the limited availability of public preclinical data specifically for this compound, this guide also incorporates data from the closely related compounds, Vixotrigine and Lamotrigine, to provide a comprehensive understanding of its likely pharmacological profile. Vixotrigine is also a voltage- and use-dependent sodium channel blocker, and Lamotrigine's binding to sodium channels has been well-characterized.[2][3][4]

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in a state-dependent manner. This means that its inhibitory activity is significantly enhanced when the channels are in the open or inactivated states, which are more prevalent during high-frequency neuronal firing that occurs in pathological conditions like epilepsy and neuropathic pain.[5] This preferential binding to the inactivated state allows for a targeted reduction of aberrant neuronal excitability while sparing normal physiological signaling at lower firing frequencies.[2]

Voltage-Dependent Inhibition

The potency of this compound is expected to be voltage-dependent, meaning its blocking effect increases as the cell membrane becomes more depolarized. This is a key feature of state-dependent sodium channel blockers. At more depolarized membrane potentials, a larger fraction of sodium channels are in the inactivated state, making them more susceptible to blockade by drugs like this compound.

Use-Dependent Inhibition

Use-dependent, or frequency-dependent, inhibition is a hallmark of this class of drugs. With repeated neuronal firing, there is a cumulative increase in the number of sodium channels in the inactivated state. This leads to an enhanced blocking effect of this compound during periods of high neuronal activity, such as those that occur during a seizure or in chronic pain states.[2]

Molecular Target: Voltage-Gated Sodium Channel Subtypes

While this compound is considered a broad-spectrum sodium channel blocker, it has been described as being Nav1.7-selective.[6][7] The Nav1.7 subtype is preferentially expressed in peripheral neurons and has been genetically and functionally validated as a critical mediator of pain signaling in humans.[8] However, blockade of central nervous system sodium channels (Nav1.1, Nav1.2, Nav1.6) is also a well-established mechanism for the efficacy of other sodium channel blockers in treating epilepsy and neuropathic pain.[2]

Quantitative Data on Sodium Channel Inhibition (Based on Vixotrigine)

Due to the lack of publicly available IC50 data for this compound, the following table summarizes the inhibitory potency of the structurally and mechanistically similar compound, Vixotrigine, against a panel of human voltage-gated sodium channel subtypes. This data provides a likely indication of the subtype selectivity profile of this compound.

Sodium Channel SubtypeTonic Block IC50 (µM)Use-Dependent Block IC50 (µM)
hNav1.1>1005.12
hNav1.230.14.83
hNav1.311.22.96
hNav1.4>1004.95
hNav1.5>1004.99
hNav1.610.82.13
hNav1.76.111.76
hNav1.8>1004.23

Data is for Vixotrigine and is intended to be representative of the likely profile of this compound. Data sourced from Hinckley et al., 2020.

Binding Site on the Sodium Channel

Studies on Lamotrigine, a related compound, have provided insights into the likely binding site of this compound within the voltage-gated sodium channel. Cryo-electron microscopy studies of Lamotrigine bound to the Nav1.7 channel have revealed a dual-pocket inhibition mechanism.[9][10] One molecule of Lamotrigine binds to a conventional site within the central cavity of the pore domain, directly obstructing ion conduction. A second molecule binds to a site beneath the intracellular gate, known as "site BIG".[9][10] This dual-pocket binding is thought to stabilize the inactivated state of the channel. Mutational studies have identified key residues in the S6 transmembrane segments of domains III and IV as being critical for the binding of Lamotrigine.[11][12][13]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a series of events that lead to the reduction of neuronal hyperexcitability.

Bliretrigine_Mechanism cluster_channel_states Voltage-Gated Sodium Channel States cluster_drug_action This compound Action cluster_cellular_effect Cellular Effect Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization ReducedExcitability Reduced Neuronal Hyperexcitability Inactivated->ReducedExcitability Leads to This compound This compound BindingSite Binding Site (Pore Domain) This compound->BindingSite Binds BindingSite->Inactivated Preferentially Binds to & Stabilizes

Caption: State-dependent binding of this compound to sodium channels.

The diagram above illustrates the preferential binding of this compound to the inactivated state of the voltage-gated sodium channel. This interaction stabilizes the inactivated state, reducing the number of channels available to open upon depolarization and thereby decreasing neuronal hyperexcitability.

Experimental Protocols

The characterization of this compound's mechanism of action on sodium channels involves a variety of electrophysiological techniques. The following are detailed methodologies for key experiments, based on standard practices and protocols used for similar compounds like Vixotrigine.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of this compound on sodium currents in isolated cells.

Objective: To determine the potency and kinetics of this compound's block of voltage-gated sodium channels.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., Nav1.7) are cultured under standard conditions.

  • For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated from rodents.

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Recording Procedure:

  • Cells are patched with borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-cell configuration is established.

  • Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.

  • Series resistance is compensated by at least 80%.

  • Leak currents are subtracted using a P/4 or P/8 protocol.

Voltage-Dependence Protocol

Objective: To assess the effect of membrane potential on the inhibitory activity of this compound.

Protocol:

  • Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

  • A depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.

  • The holding potential is then changed to a more depolarized level (e.g., -70 mV), which increases the proportion of channels in the inactivated state.

  • The same test pulse is applied, and the resulting current is measured.

  • This protocol is repeated in the absence and presence of various concentrations of this compound.

  • The IC50 is determined at each holding potential.

Voltage_Dependence_Workflow Start Start Hold_Hyperpolarized Hold at Hyperpolarized Potential (-120 mV) Start->Hold_Hyperpolarized Test_Pulse1 Apply Test Pulse (0 mV) Hold_Hyperpolarized->Test_Pulse1 Measure_Current1 Measure Peak Sodium Current Test_Pulse1->Measure_Current1 Hold_Depolarized Hold at Depolarized Potential (-70 mV) Measure_Current1->Hold_Depolarized Test_Pulse2 Apply Test Pulse (0 mV) Hold_Depolarized->Test_Pulse2 Measure_Current2 Measure Peak Sodium Current Test_Pulse2->Measure_Current2 Compare Compare Currents (Control vs. This compound) Measure_Current2->Compare Calculate_IC50 Calculate IC50 at Each Holding Potential Compare->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining voltage-dependent inhibition.

Use-Dependence Protocol

Objective: To evaluate the effect of repetitive stimulation on the blocking potency of this compound.

Protocol:

  • Cells are held at a depolarized potential (e.g., -70 mV) to promote channel inactivation.

  • A train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) is applied.

  • The peak sodium current is measured for each pulse in the train.

  • The protocol is performed in the absence and presence of different concentrations of this compound.

  • The percentage of block is calculated for the first and subsequent pulses to determine the use-dependent effect.

Use_Dependence_Workflow Start Start Hold_Potential Hold at Depolarized Potential (-70 mV) Start->Hold_Potential Pulse_Train Apply Pulse Train (e.g., 10 Hz) Hold_Potential->Pulse_Train Measure_Currents Measure Peak Current for Each Pulse Pulse_Train->Measure_Currents Compare_Pulses Compare Block of First vs. Last Pulse Measure_Currents->Compare_Pulses Calculate_Use_Dependent_IC50 Calculate Use-Dependent IC50 Compare_Pulses->Calculate_Use_Dependent_IC50 End End Calculate_Use_Dependent_IC50->End

Caption: Experimental workflow for assessing use-dependent block.

Conclusion

This compound is a state-dependent blocker of voltage-gated sodium channels, with reported selectivity for the Nav1.7 subtype. Its mechanism of action, characterized by voltage- and use-dependent inhibition, allows it to preferentially target hyperexcitable neurons involved in pathological states such as epilepsy and neuropathic pain. While specific preclinical data for this compound is limited in the public domain, the well-characterized pharmacology of related compounds like Vixotrigine and Lamotrigine provides a strong basis for understanding its core mechanism. Further research and publication of detailed preclinical and clinical data will continue to refine our understanding of the precise molecular interactions and therapeutic potential of this compound.

References

Bliretrigine: An In-Depth Analysis of a Novel Signal Transduction Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Bliretrigine is an emerging small molecule therapeutic candidate identified as a sodium channel blocker and a signal transduction modulator. While its function as a sodium channel antagonist is categorized, the specific intracellular signaling pathways it modulates remain largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the currently available information on this compound and provides a framework for the types of experimental approaches required to elucidate its broader mechanism of action as a signal transduction modulator.

Core Mechanism of Action: Sodium Channel Blockade

This compound is classified as a sodium channel blocker.[1] This primary mechanism involves the inhibition of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. The "-trigine" suffix in its name is indicative of this class of drugs, which includes well-known medications like lamotrigine. While the specific subtype of sodium channel targeted by this compound and its binding kinetics are not yet detailed in available literature, this action is fundamental to its presumed therapeutic effects, likely in neurological disorders characterized by neuronal hyperexcitability.

Unraveling the Role of this compound as a Signal Transduction Modulator

Beyond its direct action on sodium channels, this compound is also described as a signal transduction modulator.[1] This suggests that this compound influences intracellular signaling cascades that are not directly coupled to sodium ion flux. However, at present, there is a notable absence of published, peer-reviewed studies detailing which specific signaling pathways are affected by this compound.

To comprehensively understand its profile, future research should focus on investigating its effects on key signaling pathways implicated in neuronal function, inflammation, and cell survival.

Investigating Downstream Signaling Cascades

A critical area of future investigation is the effect of this compound on major intracellular signaling pathways. The following pathways are of significant interest due to their central role in cellular processes relevant to neurological and inflammatory conditions:

  • Cyclic AMP (cAMP) Pathway: This ubiquitous second messenger system is involved in a vast array of cellular functions, including synaptic plasticity and inflammation.

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This cascade is a crucial regulator of gene expression, cell proliferation, differentiation, and survival.

  • Protein Kinase C (PKC) Pathway: This pathway is involved in diverse cellular processes, including receptor desensitization, modulation of membrane structure, and regulation of transcription.

A proposed experimental workflow to investigate these pathways is outlined below.

G Experimental Workflow: Investigating this compound's Effect on Signaling Pathways cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Gene Expression Analysis Cell_Culture Neuronal or Glial Cell Lines Bliretrigine_Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Bliretrigine_Treatment Cell_Lysis Cell Lysis and Protein Extraction Bliretrigine_Treatment->Cell_Lysis RNA_Extraction RNA Extraction Bliretrigine_Treatment->RNA_Extraction Western_Blot Western Blot Analysis (p-ERK, p-CREB, etc.) Cell_Lysis->Western_Blot ELISA ELISA for cAMP or other second messengers Cell_Lysis->ELISA Data_Analysis Data Analysis and Pathway Identification Western_Blot->Data_Analysis Quantify Protein Levels ELISA->Data_Analysis Quantify Second Messengers RT_qPCR RT-qPCR for Target Gene Expression RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis Quantify Gene Expression

Caption: Proposed workflow for elucidating this compound's impact on intracellular signaling.

Potential Effects on Neuroinflammation and Glial Cell Function

Neuroinflammation is a key component in the pathophysiology of many neurological disorders. The potential of this compound to modulate neuroinflammatory processes warrants thorough investigation. This would involve studying its effects on glial cells, the primary immune cells of the central nervous system.

Experimental Approaches for Neuroinflammation Studies
  • Glial Cell Cultures: Primary microglia and astrocyte cultures, or appropriate cell lines, can be stimulated with inflammatory agents (e.g., lipopolysaccharide) in the presence or absence of this compound.

  • Cytokine Profiling: Measurement of pro- and anti-inflammatory cytokine release (e.g., TNF-α, IL-1β, IL-10) using techniques like ELISA or multiplex assays.

  • Gene Expression Analysis: Quantification of inflammatory gene expression through RT-qPCR.

The logical relationship for assessing the anti-inflammatory potential of this compound is depicted in the following diagram.

G Logical Framework for Assessing Anti-Inflammatory Effects cluster_0 Hypothesis cluster_1 Experimental Model cluster_2 Intervention cluster_3 Outcome Measures Hypothesis This compound modulates neuroinflammatory signaling Model In vitro or in vivo model of neuroinflammation Hypothesis->Model Intervention Treatment with this compound Model->Intervention Cytokines Cytokine Levels Intervention->Cytokines Gene_Expression Inflammatory Gene Expression Intervention->Gene_Expression Cell_Morphology Glial Cell Activation Markers Intervention->Cell_Morphology Conclusion Conclusion on Anti-inflammatory Properties of this compound Cytokines->Conclusion Gene_Expression->Conclusion Cell_Morphology->Conclusion

Caption: Framework for evaluating this compound's anti-inflammatory potential.

Synaptic Plasticity and Gene Expression

Given its primary action on sodium channels, this compound could indirectly influence synaptic plasticity, the cellular basis of learning and memory. Changes in neuronal excitability can impact long-term potentiation (LTP) and long-term depression (LTD). Furthermore, modulation of signaling pathways would likely lead to alterations in gene expression profiles.

Methodologies for Studying Synaptic Plasticity and Gene Regulation
  • Electrophysiology: Techniques such as patch-clamp recordings from neuronal cultures or brain slices can be used to assess the effects of this compound on synaptic transmission and plasticity.

  • Transcriptomics: RNA sequencing (RNA-seq) of this compound-treated cells would provide a global view of its impact on gene expression, helping to identify regulated genes and pathways.

The signaling cascade from sodium channel modulation to potential changes in gene expression is conceptualized in the following diagram.

G Hypothesized Signaling Cascade of this compound cluster_0 Primary Target cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Nuclear Events This compound This compound Sodium_Channel Voltage-Gated Sodium Channel This compound->Sodium_Channel Signaling_Pathways Modulation of Intracellular Signaling Pathways (e.g., MAPK, cAMP) This compound->Signaling_Pathways Direct or Indirect? Neuronal_Excitability Modulation of Neuronal Excitability Sodium_Channel->Neuronal_Excitability Synaptic_Plasticity Alteration of Synaptic Plasticity (LTP/LTD) Neuronal_Excitability->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Synaptic_Plasticity->Gene_Expression Transcription_Factors Activation/Inhibition of Transcription Factors Signaling_Pathways->Transcription_Factors Transcription_Factors->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Therapeutic Outcomes

Caption: Hypothesized cascade from sodium channel modulation to gene expression changes.

Data Presentation: A Call for Quantitative Analysis

To date, there is no publicly available quantitative data on the signal transduction modulation properties of this compound. For future studies, it is imperative that data be presented in a structured and quantitative manner to allow for robust analysis and comparison. The following tables are templates for how such data could be presented.

Table 1: Effect of this compound on Key Phosphoproteins in Neuronal Cells

Target ProteinThis compound ConcentrationFold Change vs. Control (Mean ± SEM)p-value
p-ERK1/21 µM
10 µM
100 µM
p-CREB1 µM
10 µM
100 µM

Table 2: Modulation of Cytokine Release from Activated Microglia by this compound

CytokineThis compound ConcentrationConcentration (pg/mL) (Mean ± SEM)% Inhibitionp-value
TNF-αVehicleN/A
1 µM
10 µM
IL-1βVehicleN/A
1 µM
10 µM

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing the understanding of this compound's mechanism of action. Future publications should include comprehensive descriptions of the methods used. An example of a detailed protocol for Western blot analysis is provided below.

Protocol 1: Western Blot Analysis of Phosphorylated ERK1/2

  • Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or total ERK1/2.

Conclusion and Future Directions

This compound holds promise as a novel therapeutic agent, but its full potential can only be realized through a deeper understanding of its molecular mechanisms. While its role as a sodium channel blocker provides a foundational understanding, the characterization of its effects on intracellular signal transduction is a critical and currently unmet need. The experimental frameworks and methodologies outlined in this guide provide a roadmap for future research that will be essential to elucidate the complete pharmacological profile of this compound. Such studies will be invaluable for its continued development and potential clinical application.

References

An In-depth Technical Guide to the Pharmacodynamics of Suzetrigine (Bliretrigine)

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: Publicly available scientific literature and clinical trial data predominantly refer to the selective NaV1.8 inhibitor as Suzetrigine (also known by its developmental code, VX-548). The term "Bliretrigine" shares the "-trigine" suffix, indicative of a sodium channel modulator, but is not widely documented. This guide will focus on the comprehensive data available for Suzetrigine, which is presumed to be the compound of interest for this technical overview.

Introduction

Suzetrigine is a first-in-class, oral, non-opioid analgesic that functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[3][4] By selectively targeting NaV1.8, Suzetrigine offers a novel therapeutic approach to pain management, aiming to provide effective analgesia without the central nervous system-mediated side effects and addictive potential associated with opioids.[1] This document provides a detailed examination of the pharmacodynamics of Suzetrigine, including its mechanism of action, receptor binding profile, and data from key preclinical and clinical studies.

Mechanism of Action

Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[1][3] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel protein, which stabilizes the channel in its closed state.[3][5] This tonic inhibition of NaV1.8 reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system.[3][4] Unlike opioid analgesics that act on the central nervous system, Suzetrigine's peripherally restricted action is a key differentiator.[1]

Signaling Pathway of NaV1.8 in Nociception

The following diagram illustrates the role of the NaV1.8 channel in the nociceptive signaling pathway and the point of intervention for Suzetrigine.

Suzetrigine_MoA cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (e.g., injury, inflammation) Nociceptor Nociceptor (Peripheral Sensory Neuron) Noxious_Stimuli->Nociceptor NaV1_8 NaV1.8 Channel Nociceptor->NaV1_8 Depolarization Membrane Depolarization NaV1_8->Depolarization Na+ influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Transmission Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Suzetrigine Suzetrigine (VX-548) Suzetrigine->NaV1_8 Inhibits

Suzetrigine's mechanism of action in the nociceptive pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for Suzetrigine from various studies.

Table 1: In Vitro Potency and Selectivity
TargetIC50 (nM)Selectivity vs. NaV1.8Reference
NaV1.8 <1 -[3]
NaV1.1>31,000>31,000-fold[3]
NaV1.2>31,000>31,000-fold[3]
NaV1.3>31,000>31,000-fold[3]
NaV1.4>31,000>31,000-fold[3]
NaV1.5>31,000>31,000-fold[3]
NaV1.6>31,000>31,000-fold[3]
NaV1.7>31,000>31,000-fold[3]
NaV1.9>31,000>31,000-fold[3]
Other non-NaV targets (180 total)>600-fold marginHigh[3]
Table 2: Clinical Efficacy in Acute Pain (Phase 2 & 3 Trials)
Study PopulationPrimary EndpointSuzetrigine (High Dose) ResultPlacebo ResultReference
AbdominoplastyTime-weighted Sum of Pain Intensity Difference over 48 hours (SPID48)Least-squares mean difference vs. placebo: 37.8 (95% CI, 9.2 to 66.4) and 48.4 (95% CI, 33.6 to 63.1) in Phase 2 and 3, respectively.[6][7]-[6][7]
BunionectomyTime-weighted Sum of Pain Intensity Difference over 48 hours (SPID48)Least-squares mean difference vs. placebo: 36.8 (95% CI, 4.6 to 69.0) and 29.3 (95% CI, 14.0 to 44.6) in Phase 2 and 3, respectively.[6][7]-[6][7]
AbdominoplastyTime to ≥2-point pain reductionMedian time: 119 minutesMedian time: 480 minutes[7]
BunionectomyTime to ≥2-point pain reductionMedian time: 240 minutesMedian time: 480 minutes[7]

Experimental Protocols

In Vitro Electrophysiology for NaV Channel Selectivity

Objective: To determine the potency and selectivity of Suzetrigine against a panel of human voltage-gated sodium channel subtypes.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing individual human NaV channel subtypes (NaV1.1-NaV1.9) were used.[3]

  • Electrophysiology: Whole-cell patch-clamp electrophysiology was performed to record sodium currents.[3]

  • Experimental Conditions: Cells were voltage-clamped, and currents were elicited by depolarizing voltage steps.

  • Drug Application: Suzetrigine was applied at various concentrations to determine the concentration-response relationship for the inhibition of each NaV channel subtype.[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each channel was calculated by fitting the concentration-response data to a standard sigmoidal model. Selectivity was determined by the ratio of IC50 values for other NaV subtypes relative to NaV1.8.[3]

Phase 3 Clinical Trial in Acute Pain (Abdominoplasty and Bunionectomy)

Objective: To evaluate the efficacy and safety of Suzetrigine for the treatment of moderate-to-severe acute pain.

Methodology:

  • Study Design: Randomized, double-blind, placebo- and active-controlled trials.[7]

  • Patient Population: Adults undergoing abdominoplasty or bunionectomy.[7]

  • Treatment Arms:

    • Suzetrigine (e.g., 100 mg loading dose followed by 50 mg every 12 hours)[8]

    • Placebo[7]

    • Active comparator (e.g., hydrocodone bitartrate/acetaminophen)[7]

  • Primary Endpoint: The time-weighted sum of the pain-intensity difference over 48 hours (SPID48), assessed using the Numeric Pain Rating Scale (NPRS; 0-10 scale).[9]

  • Secondary Endpoints: Included time to meaningful pain relief.[7]

  • Data Analysis: The primary efficacy analysis compared the SPID48 between the Suzetrigine and placebo groups.[7]

Visualizations

Experimental Workflow: In Vitro Selectivity Assay

Selectivity_Assay_Workflow Start Start: Prepare HEK cell lines expressing individual NaV subtypes Patch_Clamp Perform whole-cell patch-clamp recordings Start->Patch_Clamp Record_Baseline Record baseline sodium currents Patch_Clamp->Record_Baseline Apply_Drug Apply varying concentrations of Suzetrigine Record_Baseline->Apply_Drug Record_Inhibition Record inhibited sodium currents Apply_Drug->Record_Inhibition Data_Analysis Analyze concentration-response data Record_Inhibition->Data_Analysis Calculate_IC50 Calculate IC50 for each NaV subtype Data_Analysis->Calculate_IC50 Determine_Selectivity Determine selectivity profile (IC50 ratio vs. NaV1.8) Calculate_IC50->Determine_Selectivity End End: Quantify potency and selectivity Determine_Selectivity->End

Workflow for determining Suzetrigine's in vitro selectivity.
Logical Relationship: Suzetrigine's Therapeutic Rationale

Therapeutic_Rationale NaV1_8_Role NaV1.8 is critical for pain signal transmission Analgesia Effective Analgesia NaV1_8_Role->Analgesia Peripheral_Expression NaV1.8 is primarily expressed in peripheral neurons Reduced_CNS_Effects Reduced CNS side effects and addiction potential Peripheral_Expression->Reduced_CNS_Effects Suzetrigine_Selectivity Suzetrigine is highly selective for NaV1.8 Suzetrigine_Selectivity->Analgesia Suzetrigine_Selectivity->Reduced_CNS_Effects

Logical basis for Suzetrigine's therapeutic profile.

Conclusion

Suzetrigine represents a significant advancement in pain management, offering a novel, non-opioid mechanism of action. Its high potency and selectivity for the NaV1.8 sodium channel, combined with a peripherally restricted mode of action, have demonstrated clinically meaningful pain relief in acute pain settings. The pharmacodynamic profile of Suzetrigine supports its potential as a safer alternative to opioids, with a reduced risk of central nervous system-related adverse effects and addiction. Further research will continue to elucidate its full therapeutic potential in various pain conditions.

References

Bliretrigine's Effect on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth preclinical and clinical data specifically detailing Bliretrigine's quantitative effects on neuronal excitability, its impact on specific signaling pathways, and detailed experimental protocols are limited. This compound has been identified as a small molecule drug and a sodium channel blocker.[1] This guide, therefore, provides a comprehensive overview of the established mechanisms by which sodium channel blockers modulate neuronal excitability, the state-of-the-art experimental methodologies used to characterize such compounds, and representative data presented in a format that would be expected from such studies. This information is intended to serve as a technical framework for researchers, scientists, and drug development professionals interested in the neurophysiological effects of this compound and similar molecules.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, this compound is expected to reduce neuronal excitability. The clinical and therapeutic effects of sodium channel blockers are often dependent on their affinity for different states of the channel (resting, open, and inactivated), a property known as "state-dependence" or "use-dependence." A state-dependent block means the drug binds more potently to channels that are frequently opening and closing, as would be the case in hyperexcitable neurons characteristic of pathological states like epilepsy or neuropathic pain.

Signaling Pathway of Neuronal Excitation and Sodium Channel Blockade

The following diagram illustrates the fundamental role of sodium channels in generating an action potential and how a blocker like this compound would intervene.

G cluster_0 Resting State cluster_1 Depolarization cluster_2 Action Potential Firing cluster_3 Modulation by this compound Resting Neuron at Resting Membrane Potential (~ -70mV) Na_channels_closed Voltage-Gated Na+ Channels (Closed) Resting->Na_channels_closed Stimulus Excitatory Stimulus (e.g., Neurotransmitter Binding) Depolarization Membrane Depolarization to Threshold Stimulus->Depolarization Na_channels_open Voltage-Gated Na+ Channels (Open) Depolarization->Na_channels_open Na_influx Rapid Na+ Influx Na_channels_open->Na_influx AP_Upstroke Action Potential Upstroke Na_influx->AP_Upstroke Na_channels_inactive Voltage-Gated Na+ Channels (Inactivated) AP_Upstroke->Na_channels_inactive Repolarization Repolarization (K+ Efflux) Na_channels_inactive->Repolarization Repolarization->Resting This compound This compound (Na+ Channel Blocker) Block Block of Na+ Channels (Preferentially Open/Inactivated States) This compound->Block Block->Na_channels_open Inhibition Block->Na_channels_inactive Stabilization G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Culture Cell Culture or Acute Brain Slice Giga_Seal Giga-ohm Seal Formation Cell_Culture->Giga_Seal Micropipette Micropipette Fabrication and Filling Micropipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition (Voltage- or Current-Clamp) Whole_Cell->Data_Acquisition Analysis Data Analysis (e.g., IC50, V1/2 shift) Data_Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

References

Bliretrigine: A Technical Guide for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth pharmacological data and specific experimental protocols for bliretrigine are limited. This guide provides a representative framework for utilizing a voltage-gated sodium channel (Nav) blocker as a tool compound in ion channel research, drawing upon established methodologies and data from the well-characterized, structurally distinct Nav blocker, vixotrigine, for illustrative purposes.

Introduction to this compound

This compound is a small molecule identified as a sodium channel blocker, a class of compounds crucial for investigating the roles of voltage-gated sodium channels in cellular excitability.[1] Its chemical name is (2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide. The "-trigine" suffix is common among sodium channel modulators. While specific quantitative data on this compound's potency and selectivity are not widely published, its classification as a sodium channel blocker suggests its utility in studying the physiological and pathological roles of these ion channels.

This guide will outline the principles and methodologies for characterizing such a tool compound, using data from the extensively studied Nav blocker vixotrigine to illustrate the expected experimental outcomes and data presentation.

Chemical Properties of this compound

PropertyValue
CAS Number 1233229-75-8
Molecular Formula C₂₀H₂₄N₄O₂
Molecular Weight 352.44 g/mol
IUPAC Name (2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide

Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

Sodium channel blockers like this compound are hypothesized to exert their effects by binding to the channel protein and inhibiting the flow of sodium ions, which is essential for the initiation and propagation of action potentials in excitable cells. A key characteristic of many sodium channel blockers is their state-dependent mechanism of action. This means the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) than for the resting state. This property often leads to use-dependent block, where the inhibitory effect of the compound increases with the frequency of channel activation.

This state-dependent binding is a critical feature for a tool compound, as it allows for the selective targeting of highly active channels, which are often implicated in pathological conditions such as epilepsy and neuropathic pain.

Quantitative Analysis of this compound's Potency and Selectivity (Illustrated with Vixotrigine Data)

A crucial step in characterizing a tool compound is to determine its potency (IC₅₀ values) against the target ion channel subtypes and its selectivity against other related and unrelated channels. The following tables present data for vixotrigine, a broad-spectrum Nav blocker, to illustrate how such data is typically presented. These experiments are commonly performed using automated patch-clamp electrophysiology on cell lines stably expressing specific human Nav subtypes.

Table 1: Use-Dependent Potency of Vixotrigine against Human Voltage-Gated Sodium Channel Subtypes

Channel SubtypeUse-Dependent IC₅₀ (µM) at 10 Hz
hNav1.12.98
hNav1.25.12
hNav1.34.39
hNav1.44.96
hNav1.54.67
hNav1.63.42
hNav1.71.76
hNav1.83.34

Data adapted from Hinckley et al., 2020. Experiments were performed using CHO or HEK293 cells expressing the respective hNav subtype.

Table 2: Voltage-Dependent Potency of Vixotrigine

Channel SubtypeIC₅₀ (µM) at -90 mV Holding PotentialIC₅₀ (µM) at -60/-70 mV Holding Potential
hNav1.116.24.5
hNav1.226.311.2
hNav1.329.87.9
hNav1.4>3012.1
hNav1.518.710.5
hNav1.617.55.9
hNav1.712.13.1
hNav1.8>30>30

Data adapted from Hinckley et al., 2020.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the functional effects of a compound on ion channels.

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a heterologous expression system.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.7).

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

  • This compound Stock Solution: 10 mM in DMSO, serially diluted in external solution to final concentrations.

Protocol:

  • Culture cells expressing the target Nav subtype to 60-80% confluency.

  • Harvest cells and plate them onto glass coverslips for recording.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with a fire-polished recording pipette filled with internal solution.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -90 mV.

  • To measure use-dependent inhibition, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz).

  • Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocol at each concentration.

  • Analyze the reduction in peak sodium current to determine the IC₅₀ value.

Workflow for Electrophysiological Characterization

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing hNav1.x plating Plate cells on glass coverslips cell_culture->plating giga_seal Form GΩ seal plating->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell voltage_clamp Apply voltage protocol whole_cell->voltage_clamp drug_app Perfuse with This compound voltage_clamp->drug_app measure_current Measure peak Na+ current voltage_clamp->measure_current drug_app->voltage_clamp calc_ic50 Calculate IC50 values measure_current->calc_ic50

Workflow for whole-cell patch-clamp experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the voltage-gated sodium channel using a competition binding assay with a known radioligand, such as [³H]-saxitoxin.

Materials:

  • Tissue Preparation: Rat brain synaptosomes or membranes from cells expressing the target Nav subtype.

  • Radioligand: [³H]-saxitoxin.

  • Binding Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known sodium channel blocker (e.g., tetrodotoxin).

  • This compound: Serial dilutions.

  • Glass Fiber Filters and a Filtration Manifold .

  • Scintillation Counter .

Protocol:

  • Prepare the membrane homogenate from rat brain or cultured cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-saxitoxin (typically at its Kd concentration), and varying concentrations of this compound.

  • For determining non-specific binding, add the non-specific binding control instead of this compound.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 4°C for 1 hour to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

G cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare reagents: Membranes, [3H]-Saxitoxin, This compound dilutions incubation Incubate reagents in 96-well plate reagents->incubation filtration Rapid vacuum filtration incubation->filtration washing Wash filters filtration->washing counting Scintillation counting washing->counting calc_binding Calculate specific binding counting->calc_binding determine_ki Determine Ki value calc_binding->determine_ki G This compound This compound nav_channel Voltage-Gated Sodium Channel This compound->nav_channel blocks action_potential Action Potential Generation nav_channel->action_potential enables neurotransmitter_release Neurotransmitter Release action_potential->neurotransmitter_release triggers ca_influx Voltage-Gated Ca2+ Influx action_potential->ca_influx activates downstream_signaling Downstream Ca2+ Signaling & Gene Expression ca_influx->downstream_signaling initiates

References

Methodological & Application

Synthesis Pathway of Bliretrigine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the synthetic pathway for Bliretrigine (also known as C-162), a molecule of interest in pharmaceutical research. The synthesis involves a multi-step process culminating in the formation of the final amide product. This guide provides detailed protocols for the synthesis of key precursors and their final coupling, supported by quantitative data and visual diagrams to aid in comprehension and replication for research purposes.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of Precursor 1: Preparation of 2-aminopyrimidine-5-carboxylic acid.

  • Synthesis of Precursor 2: Preparation of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

  • Final Coupling: Amide bond formation between the two precursors to yield this compound.

A generalized overview of this synthetic approach is depicted below.

G cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Final Coupling Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Ethyl 2-aminopyrimidine-5-carboxylate Ethyl 2-aminopyrimidine-5-carboxylate Ethyl 2-formyl-3-oxopropanoate->Ethyl 2-aminopyrimidine-5-carboxylate Guanidine 2-Aminopyrimidine-5-carboxylic acid 2-Aminopyrimidine-5-carboxylic acid Ethyl 2-aminopyrimidine-5-carboxylate->2-Aminopyrimidine-5-carboxylic acid Hydrolysis This compound This compound 2-Aminopyrimidine-5-carboxylic acid->this compound Starting Material Starting Material 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Starting Material->8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Multi-step synthesis 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine->8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine Reduction 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine->this compound Amide Coupling (e.g., HATU) G Precursor1 2-Aminopyrimidine- 5-carboxylic acid Reaction Amide Coupling Precursor1->Reaction Precursor2 8-Amino-2,3,4,5-tetrahydro- 1H-benzo[c]azepine Precursor2->Reaction Reagents HATU, DIEA Reagents->Reaction Solvent DMF Solvent->Reaction Product This compound Reaction->Product

Application Notes and Protocols: Solubility Profile of Bliretrigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known solubility of Bliretrigine in Dimethyl Sulfoxide (DMSO) and offer detailed protocols for determining its solubility in other solvents. This document also outlines the established signaling pathway for this compound's mechanism of action.

Introduction to this compound

This compound is a voltage-gated sodium channel blocker, with specific activity against the Nav1.8 subtype, which is predominantly expressed in peripheral pain-sensing neurons. This targeted mechanism of action makes it a compound of interest for the development of novel analgesics for moderate to severe pain, potentially offering an alternative to traditional opioid therapies with a reduced risk of addiction and other side effects. Understanding the solubility of this compound in various solvents is a critical first step in preclinical and formulation development, enabling accurate preparation of stock solutions for in vitro and in vivo studies.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, its solubility in DMSO has been reported.

Data Presentation: this compound Solubility

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Special Considerations
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350[1]141.87[1]Requires sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
WaterH₂O18.02Data not availableData not available-
EthanolC₂H₅OH46.07Data not availableData not available-
MethanolCH₃OH32.04Data not availableData not available-
AcetoneC₃H₆O58.08Data not availableData not available-

Experimental Protocol: Determination of this compound's Thermodynamic Solubility

The following protocol describes the "shake-flask" method, which is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Ethanol, Phosphate Buffered Saline pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Micro-pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade). For aqueous solubility, use purified water or a relevant buffer system (e.g., PBS pH 7.4).

  • Addition of Excess Solute: Weigh an amount of this compound powder that is in excess of its expected solubility and add it to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a solubility plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles. A precise dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound functions as a state-dependent blocker of voltage-gated sodium channels (Nav). It exhibits a high degree of selectivity for the Nav1.8 subtype, which is crucial for the transmission of pain signals in peripheral nociceptive neurons. By binding to the channel, this compound stabilizes it in a non-conducting state, thereby inhibiting the propagation of action potentials and reducing the sensation of pain.

Bliretrigine_MoA cluster_Neuron Peripheral Nociceptive Neuron Nav1_8 Nav1.8 Channel (Resting State) Nav1_8_Open Nav1_8 Channel (Open/Conducting State) Nav1_8->Nav1_8_Open Depolarization Nav1_8_Blocked Nav1.8 Channel (Blocked State) Nav1_8_Open->Nav1_8_Blocked Pain_Signal Pain Signal Propagation Nav1_8_Open->Pain_Signal Na+ Influx No_Pain_Signal Pain Signal Inhibition Nav1_8_Blocked->No_Pain_Signal This compound This compound This compound->Nav1_8_Open Binds to channel

Figure 1. Mechanism of action of this compound on Nav1.8 channels.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound's solubility.

Solubility_Workflow Start Start: Obtain this compound and Solvents Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation) Equilibrate->Separate Filter Filter supernatant (0.22 µm filter) Separate->Filter Dilute Perform precise dilution of the filtrate Filter->Dilute Analyze Quantify this compound concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate solubility (mg/mL or M) Analyze->Calculate End End: Report Solubility Data Calculate->End

Figure 2. Workflow for the shake-flask solubility determination method.

References

Preparing Bliretrigine Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine, also known as suzetrigine (VX-548), is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This ion channel is predominantly expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the transmission of pain signals.[2][3][4] The selective blockade of NaV1.8 by this compound offers a promising therapeutic strategy for the management of acute and neuropathic pain, with a reduced risk of central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.[1][5]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common in vitro assays to characterize its activity and mechanism of action.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₄O₂--INVALID-LINK--
Molecular Weight 352.43 g/mol --INVALID-LINK--
CAS Number 1233229-75-8--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility DMSO: ≥ 50 mg/mL (≥ 141.87 mM)--INVALID-LINK--
Storage (Powder) -20°C for 3 years, 4°C for 2 years--INVALID-LINK--
Storage (Solvent) -80°C for 6 months, -20°C for 1 month--INVALID-LINK--

Preparation of this compound Stock Solutions

Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.

High-Concentration DMSO Stock Solution (e.g., 50 mM)

This high-concentration stock is suitable for long-term storage and serial dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 50 mM concentration using the following formula: Volume (mL) = (Mass (mg) / 352.43 g/mol ) / 50 mM

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.

Intermediate Stock Solutions for Aqueous Buffers

For many cell-based assays, a high concentration of DMSO can be cytotoxic. Therefore, it is often necessary to prepare intermediate dilutions in aqueous buffers containing surfactants or co-solvents to maintain solubility.

Materials:

  • 50 mM this compound in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or other physiological buffer

  • Sterile tubes

Protocol (for a 2.5 mg/mL intermediate stock):

  • In a sterile tube, add 100 µL of the 50 mM this compound in DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be approximately 7.09 mM (2.5 mg/mL).

  • This intermediate stock can be further diluted in cell culture medium or assay buffer to the desired final working concentration.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Bliretrigine_Powder This compound Powder High_Stock 50 mM Stock in DMSO Bliretrigine_Powder->High_Stock Dissolve DMSO Anhydrous DMSO DMSO->High_Stock Intermediate_Stock Intermediate Stock High_Stock->Intermediate_Stock Dilute PEG300 PEG300 PEG300->Intermediate_Stock Tween80 Tween-80 Tween80->Intermediate_Stock Saline Saline Saline->Intermediate_Stock Working_Solution Final Working Solution Intermediate_Stock->Working_Solution Further Dilution in Assay Buffer G cluster_assay High-Throughput Assay Workflow Seed_Cells Seed NaV1.8-HEK293 cells Load_Dye Load with membrane potential dye Seed_Cells->Load_Dye Add_this compound Incubate with this compound Load_Dye->Add_this compound Add_Agonist Add NaV channel agonist Add_this compound->Add_Agonist Measure_Fluorescence Measure fluorescence change (FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data G cluster_pathway Pain Signaling Pathway and this compound's Mechanism of Action Noxious_Stimuli Noxious Stimuli (Heat, Pressure, etc.) Nociceptor_Depolarization Nociceptor Depolarization Noxious_Stimuli->Nociceptor_Depolarization Nav18_Activation NaV1.8 Activation Nociceptor_Depolarization->Nav18_Activation Sodium_Influx Na+ Influx Nav18_Activation->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound Blockade This compound->Blockade Blockade->Nav18_Activation Inhibits

References

Application Notes and Protocols: Investigating the Effects of Bliretrigine on iPSC-Derived Sensory Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell (iPSC)-derived sensory neurons have emerged as a powerful in vitro model for studying the pathophysiology of pain and for the screening of novel analgesic compounds. These neurons recapitulate key molecular and electrophysiological properties of native human dorsal root ganglia (DRG) neurons, offering a translational platform for drug discovery. This document provides detailed application notes and protocols for investigating the effects of Bliretrigine, a putative sodium channel blocker, on the function of iPSC-derived sensory neurons.

Note on this compound: Publicly available information on a compound specifically named "this compound" is limited. The "-trigine" suffix suggests its classification as a sodium channel blocker, similar to lamotrigine. Furthermore, research into novel pain therapeutics has prominently featured Suzetrigine (VX-548), a selective Nav1.8 inhibitor from Vertex Pharmaceuticals. It is plausible that "this compound" may be an internal, developmental, or alternative name for Suzetrigine or a related compound. Therefore, this document will proceed under the assumption that this compound is a sodium channel blocker, likely targeting Nav1.7 and/or Nav1.8, and will draw upon established methodologies for characterizing such compounds in iPSC-derived sensory neurons.

Signaling Pathways and Mechanism of Action

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in sensory neurons. Specifically, Nav1.7 and Nav1.8 are highly expressed in nociceptive neurons and are genetically and pharmacologically validated targets for pain therapeutics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in an inability to perceive pain. Nav1.8 is responsible for the majority of the tetrodotoxin-resistant (TTX-R) sodium current in DRG neurons and plays a key role in setting the action potential threshold and firing frequency in response to noxious stimuli.

A sodium channel blocker like this compound is expected to modulate neuronal excitability by binding to the channel pore and preventing the influx of sodium ions, thereby dampening action potential generation. The specific effects will depend on its selectivity for different Nav subtypes and its state-dependent binding properties (i.e., affinity for resting, open, or inactivated states of the channel).

Hypothesized Signaling Pathway of this compound in iPSC-Derived Sensory Neurons cluster_membrane Cell Membrane Nav1.7 Nav1.7 Action_Potential Action Potential Generation & Propagation Nav1.7->Action_Potential Nav1.8 Nav1.8 Nav1.8->Action_Potential Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimulus->Depolarization This compound This compound This compound->Nav1.7 Inhibition This compound->Nav1.8 Inhibition Depolarization->Nav1.7 Activation Depolarization->Nav1.8 Activation Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Hypothesized mechanism of this compound.

Data Presentation: Expected Quantitative Effects of a Sodium Channel Blocker

The following tables summarize the expected quantitative data from electrophysiological experiments investigating the effects of a potent and selective Nav1.7/1.8 blocker on iPSC-derived sensory neurons.

Table 1: Effect on Action Potential Properties (Current-Clamp)

ParameterControlThis compound (1 µM)Expected Outcome
Resting Membrane Potential (mV) -60 ± 2-61 ± 2No significant change
Action Potential Threshold (mV) -40 ± 1.5-35 ± 1.8Depolarization (increase)
Action Potential Amplitude (mV) 90 ± 570 ± 6Decrease
Action Potential Firing Frequency (Hz) at 2x Rheobase 25 ± 410 ± 3Decrease
Rheobase (pA) 50 ± 1080 ± 15Increase

Table 2: Effect on Voltage-Gated Sodium Currents (Voltage-Clamp)

ParameterControlThis compound (1 µM)Expected Outcome
Peak TTX-Sensitive Na+ Current Density (pA/pF) -150 ± 20-70 ± 15Decrease
Peak TTX-Resistant Na+ Current Density (pA/pF) -80 ± 12-35 ± 8Decrease
Half-inactivation Voltage (V50) of TTX-S Current (mV) -75 ± 2-85 ± 2.5Hyperpolarizing shift
Half-inactivation Voltage (V50) of TTX-R Current (mV) -45 ± 3-55 ± 3.5Hyperpolarizing shift

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Sensory Neurons

This protocol is based on established methods for generating a mixed population of peripheral sensory neurons.

Workflow for iPSC Differentiation to Sensory Neurons iPSCs Human iPSCs Neural_Crest Neural Crest Stem Cells (Dual SMAD Inhibition) iPSCs->Neural_Crest Day 0-7 Sensory_Progenitors Sensory Neuron Progenitors (Wnt activation, FGFs) Neural_Crest->Sensory_Progenitors Day 7-14 Immature_Neurons Immature Sensory Neurons (Neurotrophins: NGF, BDNF, GDNF, NT-3) Sensory_Progenitors->Immature_Neurons Day 14-28 Mature_Neurons Mature Sensory Neurons (Maturation for 4-6 weeks) Immature_Neurons->Mature_Neurons Week 4-6

iPSC to sensory neuron differentiation workflow.

Materials:

  • Human iPSC line

  • Matrigel-coated plates

  • DMEM/F12 with N2 and B27 supplements

  • Small molecules for dual SMAD inhibition (e.g., LDN193189, SB431542)

  • Wnt agonist (e.g., CHIR99021)

  • Fibroblast growth factors (FGF2, FGF8)

  • Neurotrophins (NGF, BDNF, GDNF, NT-3)

  • ROCK inhibitor (Y-27632)

Procedure:

  • Day 0: Plate iPSCs as single cells on Matrigel-coated plates in the presence of ROCK inhibitor.

  • Day 1-7 (Neural Crest Induction): Culture cells in a neural induction medium containing dual SMAD inhibitors.

  • Day 7-14 (Sensory Neuron Progenitor Specification): Switch to a medium containing a Wnt agonist and FGFs to promote sensory neuron progenitor fate.

  • Day 14 onwards (Neuronal Maturation): Culture the cells in a neurobasal medium supplemented with N2, B27, and a cocktail of neurotrophins (NGF, BDNF, GDNF, NT-3).

  • Maturation: Continue to culture the neurons for at least 4-6 weeks to allow for functional maturation, including the expression of key ion channels like Nav1.7 and Nav1.8.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps for recording ionic currents and action potentials from mature iPSC-derived sensory neurons.

Workflow for Patch-Clamp Electrophysiology Prepare_Cells Plate Mature Neurons on Coverslips Obtain_Seal Obtain Gigaohm Seal on Neuron Prepare_Cells->Obtain_Seal Prepare_Solutions Prepare External and Internal Solutions Prepare_Solutions->Obtain_Seal Pull_Pipettes Pull Borosilicate Glass Pipettes (3-5 MΩ) Pull_Pipettes->Obtain_Seal Go_Whole_Cell Rupture Membrane to go Whole-Cell Obtain_Seal->Go_Whole_Cell Record_Data Record Currents (Voltage-Clamp) or Potentials (Current-Clamp) Go_Whole_Cell->Record_Data Apply_Drug Apply this compound via Perfusion Record_Data->Apply_Drug Record_Post_Drug Record Post-Drug Application Apply_Drug->Record_Post_Drug

Patch-clamp electrophysiology workflow.

Materials:

  • Mature iPSC-derived sensory neurons on glass coverslips

  • Patch-clamp rig (microscope, amplifier, digitizer, micromanipulator)

  • Borosilicate glass capillaries

  • External recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution (in DMSO)

Procedure:

  • Preparation: Place a coverslip with mature neurons in the recording chamber and perfuse with external solution.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Seal: Under visual guidance, approach a neuron with the pipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition (Baseline):

    • Voltage-Clamp: Hold the cell at -80 mV and apply depolarizing voltage steps to elicit sodium currents. Use appropriate voltage protocols to separate TTX-sensitive and TTX-resistant components.

    • Current-Clamp: Hold the cell at its resting membrane potential and inject depolarizing current steps of increasing amplitude to elicit action potentials.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow for equilibration (typically 2-5 minutes).

  • Data Acquisition (Post-Drug): Repeat the voltage-clamp and current-clamp protocols to record the effects of this compound.

  • Washout: Perfuse with the control external solution to determine the reversibility of the drug's effects.

Conclusion

The use of iPSC-derived sensory neurons provides a highly relevant human model system to dissect the mechanism of action of novel analgesic compounds like this compound. The protocols and expected outcomes detailed in this document offer a framework for characterizing the inhibitory effects of sodium channel blockers on neuronal excitability. Such studies are critical for advancing the development of next-generation pain therapeutics.

Application Notes and Protocols for Cell Viability Assays with Bliretrigine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine is a novel small molecule drug identified as a sodium channel blocker and signal transduction modulator. Its therapeutic potential is being explored in various neurological conditions. Assessing the impact of this compound on cell viability is a critical step in preclinical research and drug development to determine its therapeutic window and potential cytotoxicity. These application notes provide detailed protocols for conducting cell viability assays with this compound treatment, along with a plausible signaling pathway that may be involved in its neuroprotective effects.

Data Presentation: Efficacy of this compound in Neuronal Cell Lines

While specific quantitative data for this compound's effect on cell viability is not yet widely published, the following tables provide an illustrative example of how such data can be presented. This hypothetical data is based on the known neuroprotective effects of other sodium channel blockers.

Table 1: Dose-Response Effect of this compound on the Viability of SH-SY5Y Human Neuroblastoma Cells.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.6 ± 4.8
197.2 ± 5.1
1095.8 ± 4.9
5085.3 ± 6.3
10072.1 ± 7.5
IC50 (µM) > 100

This table illustrates the effect of increasing concentrations of this compound on the viability of a neuronal cell line after a 48-hour incubation period, as might be determined by an MTT assay.

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons.

Treatment GroupCell Viability (%) (Mean ± SD)
Control (Vehicle)100 ± 6.8
Glutamate (100 µM)45.2 ± 8.1
This compound (10 µM) + Glutamate (100 µM)78.5 ± 7.5
This compound (50 µM) + Glutamate (100 µM)89.1 ± 6.9

This table demonstrates the potential neuroprotective effect of this compound against an excitotoxic insult, a common experimental paradigm for evaluating neuroprotective compounds.

Signaling Pathway

Proposed Neuroprotective Signaling Pathway of this compound

As a sodium channel blocker, this compound is hypothesized to exert its neuroprotective effects by preventing excessive sodium and subsequent calcium influx into neurons, which are key events in excitotoxic cell death. This reduction in intracellular calcium can modulate downstream signaling cascades, such as the cAMP response element-binding protein (CREB) pathway, which is known to promote neuronal survival.

Bliretrigine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Na_Channel->Ca_Influx Blocks Na+ influx, leading to... Calcineurin Reduced Calcineurin Activity Ca_Influx->Calcineurin CREB_Phosphorylation Increased CREB Phosphorylation Calcineurin->CREB_Phosphorylation Less dephosphorylation of CREB Gene_Expression Pro-survival Gene Expression (e.g., BDNF, Bcl-2) CREB_Phosphorylation->Gene_Expression Promotes Neuroprotection Neuroprotection & Increased Cell Viability Gene_Expression->Neuroprotection Leads to MTT_Assay_Workflow start Start plate_cells Plate neuronal cells in a 96-well plate start->plate_cells incubate1 Incubate for 24 hours to allow attachment plate_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for the desired exposure time (e.g., 48 hours) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate cell viability read_absorbance->analyze_data end End analyze_data->end Trypan_Blue_Workflow start Start culture_cells Culture and treat cells with this compound start->culture_cells harvest_cells Harvest cells and create a single-cell suspension culture_cells->harvest_cells mix_with_dye Mix a small aliquot of cell suspension with Trypan Blue solution (1:1 ratio) harvest_cells->mix_with_dye load_hemocytometer Load the mixture onto a hemocytometer mix_with_dye->load_hemocytometer count_cells Count viable (unstained) and non-viable (blue) cells under a microscope load_hemocytometer->count_cells calculate_viability Calculate the percentage of viable cells count_cells->calculate_viability end End calculate_viability->end

Application Notes and Protocols for High-Throughput Screening Assays Targeting Bliretrigine's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bliretrigine is a novel small molecule compound identified as a voltage-gated sodium channel (Nav) blocker. Its therapeutic potential is being explored in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. As a member of the same class as lamotrigine and structurally related to vixotrigine, this compound is anticipated to exhibit broad-spectrum activity against multiple Nav channel subtypes. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of voltage-gated sodium channels, the primary targets of this compound.

The primary molecular targets for this compound are voltage-gated sodium channels (Nav1.1-1.9). These channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] Dysregulation of Nav channel function is implicated in a variety of neurological disorders. This compound is expected to be a use-dependent inhibitor, showing higher potency for channels in the open or inactivated states, a characteristic feature of many anti-epileptic and analgesic drugs.

High-Throughput Screening Strategies for this compound Targets

Two primary HTS methodologies are recommended for screening compounds against this compound's targets: fluorescence-based assays for primary screening and automated patch clamp electrophysiology for hit confirmation and detailed characterization.

Fluorescence-Based Sodium Influx Assays

These assays are well-suited for large-scale primary screening campaigns due to their high-throughput nature, lower cost, and ease of automation.[1][3] They provide an indirect measure of channel activity by detecting changes in intracellular sodium concentration or membrane potential.

Automated Patch Clamp (APC) Assays

APC technology represents the gold standard for ion channel drug discovery, offering high-quality electrophysiological data in a high-throughput format.[4][5][6] It allows for the direct measurement of ion channel currents and provides detailed information on the mechanism of action, including state-dependence and kinetics of channel block.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from HTS assays for a compound like this compound, which is anticipated to be a broad-spectrum Nav channel blocker.

Assay TypeTargetParameterExpected ValueReference Compounds
Fluorescence-Based Sodium Influx Pan-Nav (e.g., HEK293 cells expressing Nav1.7)IC501-20 µMTetracaine, Lamotrigine
Automated Patch Clamp (Tonic Block) Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8IC50>10 µMVixotrigine, Carbamazepine
Automated Patch Clamp (Use-Dependent Block) Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8IC501-10 µMVixotrigine, Carbamazepine

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Sodium Influx Assay

This protocol describes a no-wash, fluorescence-based assay using a sodium-sensitive dye to measure the activity of voltage-gated sodium channels in a 384-well format.

Materials:

  • HEK293 cells stably expressing a human Nav channel subtype (e.g., hNav1.7)

  • Assay buffer (e.g., HBSS, HEPES-buffered saline)

  • Sodium-sensitive fluorescent dye (e.g., ION Natrium Green 2 AM)[7]

  • Fluorescent quencher (e.g., Ponceau 4R)[3]

  • Channel activator (e.g., Veratridine)

  • Test compounds and reference inhibitors (e.g., Tetracaine)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed HEK293-hNav1.x cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the sodium-sensitive dye and a quencher in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add test compounds and reference inhibitors to the wells. Incubate for 15-30 minutes at room temperature.

  • Channel Activation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra). Measure baseline fluorescence, then add the channel activator (e.g., Veratridine) and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition of the activator-induced fluorescence signal for each test compound concentration. Determine IC50 values using a four-parameter logistic fit.

Protocol 2: Automated Patch Clamp (APC) Assay for Use-Dependent Inhibition

This protocol outlines a method to assess the use-dependent block of Nav channels using a high-throughput automated patch clamp system (e.g., Qube 384, SyncroPatch 768PE).[5][8]

Materials:

  • CHO or HEK293 cells expressing a human Nav channel subtype (e.g., hNav1.7)

  • Extracellular and intracellular solutions for patch clamp recording

  • Test compounds and reference inhibitors (e.g., Vixotrigine)

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the Nav-expressing cells according to the APC instrument manufacturer's protocol.

  • APC System Setup: Prime the APC system with extracellular and intracellular solutions and load the cell suspension.

  • Compound Application: Prepare a serial dilution of the test compounds for application by the instrument's fluidics system.

  • Voltage Protocol and Data Acquisition:

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to assess use-dependent inhibition. This typically involves a train of depolarizing pulses (e.g., 10 Hz for 10 seconds) from a hyperpolarized holding potential.

    • Record the peak inward sodium current for each pulse in the train.

  • Data Analysis:

    • Measure the peak current amplitude of the first and last pulse in the train in the presence of different compound concentrations.

    • Calculate the percent inhibition of the current at the end of the pulse train relative to the first pulse.

    • Determine the use-dependent IC50 values by fitting the concentration-response data.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Intracellular Intracellular Na+ Nav->Intracellular Extracellular Extracellular Na+ Extracellular->Nav Influx ActionPotential Action Potential Propagation Intracellular->ActionPotential Initiates Depolarization Membrane Depolarization Depolarization->Nav Opens This compound This compound This compound->Nav Blocks

Caption: this compound's mechanism of action on a voltage-gated sodium channel.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization CompoundLibrary Compound Library FluorescenceAssay Fluorescence-Based Sodium Influx Assay CompoundLibrary->FluorescenceAssay PrimaryHits Primary Hits FluorescenceAssay->PrimaryHits APC Automated Patch Clamp (Use-Dependence) PrimaryHits->APC ConfirmedHits Confirmed Hits APC->ConfirmedHits SAR Structure-Activity Relationship ConfirmedHits->SAR

Caption: High-throughput screening workflow for identifying Nav channel modulators.

References

Troubleshooting & Optimization

Troubleshooting Bliretrigine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bliretrigine in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a sodium channel blocker investigated for its potential analgesic effects.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 352.43 g/mol [1][3]
Formula C20H24N4O2[1][3]
Appearance White to off-white solid[3]
Primary Mechanism of Action Sodium Channel Blocker[2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[3] A common stock solution concentration is 10 mM in 100% DMSO.[2] For applications requiring lower final DMSO concentrations, co-solvent systems may be necessary. MedChemExpress provides protocols for preparing this compound solutions using co-solvents such as PEG300 and Tween-80.[3]

Q3: What is the recommended storage condition for this compound solutions?

Store this compound powder at -20°C for long-term stability (up to 3 years).[3] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q4: What is the maximum tolerated DMSO concentration in cell culture?

The maximum tolerated concentration of DMSO varies between cell lines.[4][5][6] Generally, a final concentration of less than 0.5% DMSO is recommended for most cell lines, with some sensitive cell lines, particularly primary cells, showing toxicity at concentrations above 0.1%.[5][6] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[4] A recent study on six cancer cell lines suggests that 0.3125% DMSO shows minimal cytotoxicity across most tested lines.[7]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Issue: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue when adding a compound dissolved in an organic solvent, like DMSO, to an aqueous environment like cell culture media. The following sections provide potential causes and solutions.

Potential Cause 1: Exceeding the Aqueous Solubility of this compound

Even though this compound is soluble in DMSO, its solubility in the aqueous cell culture medium is likely much lower. When the DMSO stock is diluted into the media, the this compound may crash out of solution.

Solutions:

  • Decrease the Final Concentration of this compound: If your experimental design allows, lowering the final concentration of this compound in the culture medium may prevent precipitation.

  • Prepare a More Dilute Stock Solution: Using a lower concentration stock solution will require adding a larger volume to your culture, which can aid in more gradual dilution and prevent localized high concentrations that lead to precipitation.

  • Stepwise Dilution: Instead of adding the this compound stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media and then add this intermediate dilution to the final culture volume.

  • Use a Co-solvent Formulation: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used to improve the solubility of hydrophobic compounds.[3] While not standard for cell culture, a very low, non-toxic concentration of such excipients could be tested for its ability to maintain this compound solubility.

Potential Cause 2: High Final DMSO Concentration

While DMSO helps dissolve this compound, a high final concentration in the media can alter the polarity of the solvent environment, potentially causing precipitation of either the compound or media components.

Solutions:

  • Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% to minimize solvent effects and cytotoxicity.[4][5][6]

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your experiment, thereby keeping the final DMSO concentration low.

Potential Cause 3: Interaction with Media Components

Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.

Solutions:

  • Pre-warm Media and Solutions: Ensure that both the cell culture media and the this compound stock solution are at the same temperature (typically 37°C) before mixing. This minimizes temperature shock that can reduce the solubility of media components.

  • Mix Gently but Thoroughly: After adding this compound to the media, mix the solution gently but thoroughly to ensure homogenous distribution and prevent localized areas of high concentration.

  • Consider Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds. Conversely, high salt concentrations in some media formulations could potentially decrease the solubility of this compound. If possible, test different media formulations.

Potential Cause 4: pH of the Media

The pH of the cell culture medium is critical for cell health and can also affect the solubility of a compound.

Solutions:

  • Ensure Proper Media Buffering: Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH, especially when working outside of a CO2 incubator for extended periods.

  • Check pH after Compound Addition: Although less common, the addition of a compound stock solution could slightly alter the pH of the medium. If precipitation is a persistent issue, check the pH of the medium after adding this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 352.43 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line

  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Anhydrous DMSO

    • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Procedure:

    • Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.

    • Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% vehicle control).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different DMSO concentrations to the respective wells. Include a "cells only" control with fresh medium.

    • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

    • Plot cell viability versus DMSO concentration to determine the highest concentration that does not significantly impact cell viability.

Visualizations

Troubleshooting_Bliretrigine_Precipitation start Precipitation Observed in Cell Culture Media cause1 Exceeded Aqueous Solubility start->cause1 Potential Causes cause2 High Final DMSO Concentration start->cause2 Potential Causes cause3 Interaction with Media Components start->cause3 Potential Causes cause4 Media pH Instability start->cause4 Potential Causes sol1a Decrease Final This compound Concentration cause1->sol1a Solutions sol1b Use More Dilute Stock Solution cause1->sol1b Solutions sol1c Stepwise Dilution cause1->sol1c Solutions sol2a Maintain Final DMSO Concentration <= 0.1% cause2->sol2a Solutions sol2b Use More Concentrated Stock Solution cause2->sol2b Solutions sol3a Pre-warm Media and Solutions cause3->sol3a Solutions sol3b Gentle and Thorough Mixing cause3->sol3b Solutions sol4a Use Well-Buffered Media (HEPES) cause4->sol4a Solutions sol4b Verify pH Post-Addition cause4->sol4b Solutions

Caption: Troubleshooting workflow for this compound precipitation.

Bliretrigine_Stock_Preparation_Workflow start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Technical Support Center: Optimizing Bliretrigine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bliretrigine in in vitro settings. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule drug that functions as a sodium channel blocker and a signal transduction modulator.[1] Its inhibitory action on voltage-gated sodium channels (NaV) is central to its mechanism. By blocking these channels, this compound can modulate neuronal excitability and signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To maintain the stability of the compound, repeated freeze-thaw cycles should be avoided.[2]

Q3: What is the maximum permissible DMSO concentration in the final culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.1%.[3][4] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.

Q4: In which in vitro models can this compound be utilized?

A4: Given its function as a sodium channel blocker and signal transduction modulator, this compound is suitable for a variety of in vitro models, including:

  • Neuroinflammatory models: To investigate its effects on glial cells (microglia and astrocytes) and neuronal cells in the context of inflammation.[5][6][7]

  • Electrophysiology setups: For detailed characterization of its inhibitory effects on specific voltage-gated sodium channel subtypes using techniques like whole-cell patch clamp.[8][9]

  • Cytokine release assays: To assess its immunomodulatory properties by measuring the release of pro- and anti-inflammatory cytokines from immune cells (e.g., PBMCs) or glial cells.[10][11][12][13]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Media

  • Cause: this compound, like many organic small molecules, may have limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly into the culture medium can cause the compound to precipitate.

  • Solution:

    • Serial Dilution in DMSO: Before adding to the aqueous medium, perform initial serial dilutions of your concentrated this compound stock solution in DMSO.

    • Stepwise Dilution: Add the diluted DMSO stock to a small volume of medium first, mix thoroughly, and then add this to the final volume.

    • Warming and Sonication: If precipitation still occurs, gentle warming and/or sonication of the solution during preparation can aid dissolution.[2]

    • Use of Solubilizing Agents: For specific applications, consider using solubilizing agents like SBE-β-CD as described in specialized formulation protocols.[2]

Issue 2: High Cell Death Observed After this compound Treatment

  • Cause: The observed cytotoxicity could be due to the concentration of this compound being too high for the specific cell type or the final DMSO concentration being toxic.

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your cell line. Start with a wide range of concentrations.

    • Verify DMSO Concentration: Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically ≤0.1%.[3][4] Always include a vehicle control.

    • Check Culture Conditions: Rule out other potential causes of cell death such as contamination (bacterial, fungal, or mycoplasma), poor culture media quality, or improper incubation conditions.[][15]

Issue 3: Inconsistent or No Effect of this compound Observed

  • Cause: This could be due to degradation of the compound, improper experimental setup, or low expression of the target sodium channels in the chosen cell line.

  • Solution:

    • Freshly Prepare Dilutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[3]

    • Confirm Target Expression: Verify that your chosen cell line expresses the voltage-gated sodium channel subtypes relevant to your study.

    • Optimize Incubation Time: The duration of this compound treatment may need to be optimized. Perform a time-course experiment to identify the optimal treatment duration.

    • Assay Sensitivity: Ensure your readout assay is sensitive enough to detect the expected biological effect.

Data Presentation

Table 1: Recommended Storage and In Vitro Concentrations for this compound

ParameterRecommendationNotes
Solvent for Stock Solution DMSOEnsure use of anhydrous, high-purity DMSO.
Stock Solution Concentration 10-50 mMHigher concentrations may be possible depending on solubility.
Stock Solution Storage -20°C (up to 1 month), -80°C (up to 6 months)Aliquot to avoid repeated freeze-thaw cycles.[2]
Final DMSO Concentration ≤ 0.1%Higher concentrations can be cytotoxic.[3][4]
Working Concentration Range 1 µM - 50 µMThis is a suggested starting range based on similar NaV blockers.[16] The optimal concentration will be cell-type and assay-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound powder for the desired volume and concentration (Molecular Weight of this compound: 352.19 g/mol ).[1]

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[2]

  • Working Solution Preparation (for a final concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

    • Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed cell culture medium. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.

    • For other final concentrations, adjust the dilution factor accordingly, ensuring the final DMSO concentration does not exceed 0.1%.

Protocol 2: In Vitro Neuroinflammation Assay Using Microglia

  • Cell Seeding: Seed BV-2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (0.1% DMSO).

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10][17]

  • Cell Viability Assay: After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure the observed effects on cytokine levels are not due to cytotoxicity.[7]

Protocol 3: Whole-Cell Patch Clamp Electrophysiology for NaV Inhibition

  • Cell Preparation: Use a cell line stably expressing the human NaV subtype of interest (e.g., HEK293 cells expressing NaV1.7).

  • Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Voltage Protocol: To measure peak NaV current, hold the cells at a membrane potential of -120 mV and apply a depolarizing step to 0 mV for 20 ms.[8]

  • Baseline Recording: Record the baseline NaV current in the extracellular solution.

  • This compound Application: Perfuse the cells with the extracellular solution containing various concentrations of this compound.

  • Data Acquisition: Record the NaV current at each concentration after the current has reached a steady state.

  • Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Bliretrigine_Signaling_Pathway This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Influx Na+ Influx Depolarization Membrane Depolarization AP Action Potential Propagation Neuroinflammation Neuroinflammatory Signaling AP->Neuroinflammation Modulates Cytokine Pro-inflammatory Cytokine Release Neuroinflammation->Cytokine

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Neuroinflammation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed 1. Seed Microglial Cells Adhere 2. Allow Adherence (Overnight) Seed->Adhere Pretreat 3. Pre-treat with this compound (1 hr) Adhere->Pretreat Stimulate 4. Stimulate with LPS (24 hrs) Pretreat->Stimulate Collect 5. Collect Supernatant Stimulate->Collect ELISA 6. Cytokine Measurement (ELISA) Collect->ELISA MTT 7. Cell Viability (MTT) Collect->MTT

Caption: Workflow for the in vitro neuroinflammation assay.

Troubleshooting_Precipitation Start Issue: this compound Precipitates in Medium Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Dilution_Method How was the dilution performed? Check_DMSO->Dilution_Method Yes Solution3 Solution: Reduce final DMSO concentration if possible. Check_DMSO->Solution3 No Direct_Dilution Directly from concentrated stock? Dilution_Method->Direct_Dilution Solution1 Solution: Perform serial dilutions in DMSO first. Direct_Dilution->Solution1 Yes Solution2 Solution: Use gentle warming and/or sonication. Direct_Dilution->Solution2 No End Issue Resolved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for this compound precipitation.

References

Bliretrigine stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bliretrigine Stability and Storage

Disclaimer: The following information is provided as a general technical guide for researchers, scientists, and drug development professionals. As of the date of this document, detailed public data on the stability, degradation pathways, and specific compatible excipients for this compound is limited. Therefore, the guidance provided is based on best practices for the handling and storage of small molecule research compounds. It is essential to perform compound-specific validation for all experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C for up to two years. For short-term storage, it can be kept at 4°C. It is crucial to protect the compound from moisture and light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -80°C for up to six months. For shorter-term storage, aliquots can be kept at -20°C for several weeks or at 4°C for a couple of weeks. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has degraded. Gently warm the solution and sonicate to attempt redissolution. If the issue persists, it may indicate degradation or insolubility in the chosen solvent at that concentration. It is recommended to prepare a fresh solution.

Q4: I observe unexpected results in my assay. Could it be related to this compound's stability?

Unexpected assay results can indeed be a consequence of compound degradation. If you suspect instability, it is crucial to verify the integrity of your this compound stock. This can be done by preparing a fresh stock solution from solid material and comparing its performance in the assay. Additionally, analytical techniques such as HPLC can be used to assess the purity of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to the stability and storage of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in stock solution due to improper storage or repeated freeze-thaw cycles.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from solid powder.

    • Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.

    • Repeat the experiment using the freshly prepared solution.

    • If the issue is resolved, discard the old stock solution.

Issue 2: Loss of compound activity over time.
  • Possible Cause: Gradual degradation of this compound in solution, even when stored at low temperatures.

  • Troubleshooting Steps:

    • Perform a stability check of your stock solution using an analytical method like HPLC to assess purity.

    • Consider reducing the storage duration of your stock solutions.

    • For sensitive experiments, always use a freshly prepared solution.

Issue 3: Change in the physical appearance of the solid compound (e.g., color change, clumping).
  • Possible Cause: Exposure to moisture, light, or air, leading to degradation or hygroscopicity.

  • Troubleshooting Steps:

    • Ensure the compound is stored in a tightly sealed container with a desiccant.

    • Protect the compound from light by using an amber vial or storing it in the dark.

    • If physical changes are observed, it is advisable to use a fresh batch of the compound for critical experiments.

Data Presentation

Table 1: General Long-Term Storage Recommendations for this compound

FormStorage TemperatureDurationContainerNotes
Solid (Powder)-20°CUp to 2 yearsTightly sealed, light-resistant vial with desiccantAvoid moisture and light.
Solution in DMSO-80°CUp to 6 monthsTightly sealed, polypropylene vialsAliquot to avoid freeze-thaw cycles.
Solution in DMSO-20°CUp to 2 weeksTightly sealed, polypropylene vialsFor shorter-term use.
Solution in DMSO4°CUp to 2 weeksTightly sealed, polypropylene vialsRecommended for immediate or very short-term use.

Note: The stability of this compound in other solvents should be determined empirically.

Experimental Protocols

The following are generalized protocols for analytical methods that can be adapted to assess the stability of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for modifying the mobile phase)

  • This compound sample (solid or in solution)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: Scan for an optimal wavelength (e.g., 254 nm as a starting point).

    • Gradient elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure the separation of all components.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After exposure to each stress condition, analyze the samples by HPLC-MS to identify and characterize any degradation products.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results Observed check_reagents Are all other reagents and conditions verified? start->check_reagents prepare_fresh_stock Prepare fresh this compound stock solution from solid. check_reagents->prepare_fresh_stock Yes investigate_other Investigate other experimental parameters. check_reagents->investigate_other No repeat_experiment Repeat experiment with fresh stock. prepare_fresh_stock->repeat_experiment problem_solved Problem Resolved? repeat_experiment->problem_solved discard_old_stock Discard old stock solution. Implement single-use aliquots. problem_solved->discard_old_stock Yes problem_solved->investigate_other No end Conclusion: Compound stability was the likely issue. discard_old_stock->end end_other Conclusion: Issue is unrelated to compound stability. investigate_other->end_other

Caption: Troubleshooting workflow for inconsistent experimental results.

Hypothetical_Degradation_Pathway Hypothetical Degradation Pathway of a Benzimidazole Derivative parent This compound (Benzimidazole Derivative) hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis hydrolysis_product Hydrolyzed Side Chain hydrolysis->hydrolysis_product oxidation_product N-Oxide Formation oxidation->oxidation_product photolysis_product Ring Cleavage Product photolysis->photolysis_product

Caption: Hypothetical degradation pathways for a benzimidazole derivative.

Assessing Bliretrigine photostability in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Photostability of Bliretrigine

This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the photostability of this compound (sonlicromanol, KH176) in experimental setups. The content is structured to address common questions and troubleshooting scenarios based on established international guidelines.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it critical for this compound?

A1: Photostability testing is a crucial procedure to determine if light exposure causes unacceptable changes to a drug substance or product.[1] For this compound, a redox-modulating agent targeting mitochondrial function, this is vital because photodegradation could potentially alter its efficacy, create toxic byproducts, or reduce its potency, thereby impacting experimental outcomes and patient safety.[2] The process is governed by the International Council for Harmonisation (ICH) guideline Q1B.[3][4]

Q2: What are the standard conditions for a confirmatory photostability study?

A2: According to ICH Q1B, samples should be exposed to a minimum of 1.2 million lux hours of visible light and an integrated near-ultraviolet (UV) energy of at least 200 watt-hours per square meter (W·h/m²).[1][4] This is intended to simulate realistic light exposure conditions.[2] To differentiate between light-induced and thermal degradation, a "dark control" sample, protected from light (e.g., with aluminum foil), should be kept under the same temperature and humidity conditions.[5]

Q3: What initial signs might indicate that this compound is undergoing photodegradation?

A3: Initial indicators of photodegradation can include a visible change in the appearance of the sample, such as discoloration (e.g., yellowing) of the solid powder or a change in the clarity or color of a this compound solution.[2] However, significant degradation can occur without visible changes, making analytical testing, such as High-Performance Liquid Chromatography (HPLC), essential for confirmation.

Q4: Should I test the drug substance (powder) or the formulated product (solution)?

A4: A systematic approach is recommended.[1] Testing should ideally begin with the active pharmaceutical ingredient (API), this compound itself.[4] If degradation is observed, you should then test the formulated product to see if excipients offer any protection. Finally, testing the product in its intended packaging (e.g., an amber vial) is necessary to confirm that the packaging provides adequate protection from light.[1][4]

Troubleshooting Guide

Q5: My this compound solution changed color after light exposure, but the dark control looks fine. What's next?

A5: This strongly suggests photodegradation. The next step is to quantify the change and identify the degradants.

  • Action: Perform HPLC analysis on the exposed sample, the dark control, and a reference standard (unexposed sample).

  • Objective: Compare the chromatograms to determine the percentage loss of this compound and to detect the appearance of new peaks, which represent photodegradation products.

Q6: My HPLC analysis shows several new, small peaks in the light-exposed sample. How do I interpret this?

A6: The new peaks are likely photoproducts.

  • Action 1 (Forced Degradation): If you are in an early "forced degradation" or stress-testing phase, the goal is to identify these potential degradants.[4] This helps in developing a "stability-indicating" analytical method that can reliably separate and quantify this compound from its impurities.

  • Action 2 (Confirmatory Study): If this occurs during a formal confirmatory study, you must assess if the "change" is acceptable.[1] This involves quantifying the total impurities and determining if they fall within predefined specification limits.

Q7: Both my light-exposed sample and my dark control show significant degradation. What went wrong?

A7: If the dark control shows degradation, the issue is likely thermal instability, not photosensitivity.[5]

  • Action: Check the temperature records of your photostability chamber. The light sources used in these chambers can generate heat, and if not properly controlled, can lead to thermal degradation. The experiment should be repeated with confirmed temperature control.

Q8: My results are inconsistent across different batches of this compound. Why?

A8: While formal testing is often done on a single batch, equivocal results may require testing up to two additional batches.[1][4] Inconsistency could be due to:

  • Batch-to-batch variability: Differences in impurity profiles or crystalline structure.

  • Experimental inconsistency: Variations in sample preparation, geometry of exposure, or light source intensity. Ensure your experimental setup is standardized.

Experimental Protocols & Data

Protocol 1: Forced Degradation of this compound in Solution

This protocol is designed to intentionally degrade the sample to identify potential degradation pathways and validate analytical methods.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Transfer 5 mL into a chemically inert, transparent container (e.g., a quartz cuvette or clear glass vial).

  • Control Sample: Prepare an identical sample and wrap it securely in aluminum foil to serve as the dark control.

  • Light Exposure: Place both samples in a calibrated photostability chamber. Expose them to a light source capable of emitting both visible and UV light, such as a Xenon arc lamp.[2] You may expose the sample for a longer duration or at a higher intensity than standard confirmatory tests to ensure degradation occurs (e.g., 2-3x the ICH Q1B exposure levels).[5]

  • Sampling & Analysis: At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples. Analyze by a validated HPLC-UV method.

  • Data Evaluation: Compare the chromatograms. A loss in the main this compound peak area and the appearance of new peaks in the exposed sample relative to the dark control indicate photodegradation.

Protocol 2: Confirmatory Photostability of Solid this compound

This protocol follows ICH Q1B guidelines to confirm if light protection is needed.[1]

  • Sample Preparation: Place a thin layer of this compound powder (not more than 3 mm deep) in a chemically inert, transparent container (e.g., a glass petri dish).

  • Control Sample: Prepare an identical sample and wrap the dish completely in aluminum foil.

  • Light Exposure: Place both samples in a qualified photostability chamber. Expose them until the total illumination is not less than 1.2 million lux hours and the near UV energy is not less than 200 W·h/m².[4]

  • Analysis: After exposure, visually inspect both samples for any changes in appearance. Prepare solutions from both the exposed and dark control samples and analyze via HPLC to determine the assay of this compound and the level of any impurities.

  • Data Evaluation: Compare the results. If there is a significant change (e.g., >5% degradation) in the exposed sample compared to the dark control, the substance is considered photolabile.

Hypothetical Data Summary

The following tables represent plausible outcomes from photostability testing of this compound.

Table 1: Photostability of this compound in Solution (1 mg/mL in 50:50 ACN:H₂O)

Time (hours) Light Condition This compound Assay (%) Photodegradant P1 (%) Total Impurities (%) Appearance
0 - 99.8 <0.05 0.2 Clear, Colorless
24 Dark Control 99.7 <0.05 0.3 Clear, Colorless

| 24 | ICH Q1B Exposure | 91.5 | 4.2 | 8.5 | Clear, Pale Yellow |

Table 2: Photostability of Solid this compound Drug Substance

Sample Light Condition This compound Assay (%) Total Impurities (%) Appearance
Initial - 99.9 0.1 White Powder
Final Dark Control 99.8 0.2 White Powder

| Final | ICH Q1B Exposure | 98.9 | 1.1 | Off-White Powder |

Visualizations

Experimental & Decision Workflows

The following diagrams illustrate the recommended workflow for assessing this compound photostability and a troubleshooting decision tree for interpreting results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure (ICH Q1B) cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_api Prepare this compound API (Solid and Solution) prep_control Prepare Dark Controls (Wrap in Foil) prep_api->prep_control exposure Expose Samples in Photostability Chamber (≥1.2M lux·h, ≥200 W·h/m²) prep_control->exposure visual Visual Inspection (Color, Appearance) exposure->visual hplc HPLC Analysis (Assay, Impurities) visual->hplc compare Compare Exposed vs. Dark Control Data hplc->compare decision Photolabile? compare->decision report Report Findings & Recommend Packaging decision->report

Caption: Workflow for ICH Q1B photostability assessment of this compound.

G start HPLC Analysis Complete: New Peaks Observed? check_control Check Dark Control Sample start->check_control Yes no_issue Conclusion: No Degradation. This compound is Stable. start->no_issue No peaks_in_control Peaks also in Dark Control? check_control->peaks_in_control photodegradation Conclusion: Photodegradation Occurred. Identify photoproducts. peaks_in_control->photodegradation No thermal_issue Problem: Thermal Degradation. Check Chamber Temp. peaks_in_control->thermal_issue Yes G cluster_cause Cause cluster_effect Effect cluster_consequence Consequence This compound This compound (Active) degradant Photodegradant(s) (Inactive/Altered) This compound->degradant degrades target Mitochondrial Redox Pathways This compound->target modulates light Light Exposure (UV/Visible) light->degradant degradant->target fails to modulate loss_of_activity Loss of Efficacy target->loss_of_activity

References

Bliretrigine selectivity profiling against other ion channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the selectivity profile of Bliretrigine against various ion channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is classified as a sodium channel blocker. Its primary therapeutic effect is expected to be mediated through the inhibition of voltage-gated sodium (Nav) channels.

Q2: Why is it important to profile this compound against other ion channels?

A2: Off-target effects are a common cause of adverse drug reactions. Profiling this compound against a panel of other ion channels is crucial for identifying potential unintended interactions that could lead to side effects. A comprehensive selectivity profile helps in assessing the drug's safety and predicting its clinical effects.

Q3: What experimental method is considered the gold standard for assessing ion channel selectivity?

A3: Automated patch-clamp electrophysiology is the industry-standard method for high-throughput and reliable assessment of a compound's effect on various ion channels. This technique allows for the direct measurement of ion channel currents in response to the compound.

This compound Ion Channel Selectivity Profile (Representative Data)

The following table summarizes representative inhibitory activity (IC50 values) of this compound against a panel of key human ion channels. Please note: This data is illustrative for a hypothetical sodium channel blocker and may not represent the actual values for this compound.

Ion ChannelSubtypeIC50 (µM)Fold Selectivity vs. Nav1.7
Sodium (Nav) Nav1.1 0.510x
Nav1.2 1.224x
Nav1.3 0.816x
Nav1.5 (hERG-related cardiac channel) > 30> 600x
Nav1.6 0.612x
Nav1.7 (Primary Target) 0.05 1x
Potassium (Kv) Kv7.2/7.3 (KCNQ2/3)> 50> 1000x
hERG (Kv11.1)> 50> 1000x
Calcium (Cav) Cav1.2 (L-type)> 50> 1000x
Cav2.2 (N-type)> 50> 1000x
Cav3.2 (T-type)> 50> 1000x

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol outlines the general procedure for determining the IC50 values of this compound against a panel of ion channels using an automated patch-clamp system.

1. Cell Preparation:

  • Culture mammalian cells stably expressing the human ion channel of interest (e.g., CHO or HEK293 cells).
  • Harvest cells at 70-90% confluency using a gentle, non-enzymatic cell dissociation solution.
  • Resuspend the cells in the appropriate external recording solution at a density of 1-5 x 106 cells/mL.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the external recording solution to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1% to minimize solvent effects.

3. Automated Patch-Clamp Procedure:

  • Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp platform.
  • The instrument will automatically perform the following steps for each well:
  • Trap a single cell.
  • Form a giga-ohm seal between the cell membrane and the patch-clamp chip.
  • Establish a whole-cell configuration.
  • Apply a specific voltage protocol to elicit the ionic current of interest.
  • Record baseline currents.
  • Apply the different concentrations of this compound and record the resulting inhibition of the ionic current.

4. Data Analysis:

  • Measure the peak current amplitude for each concentration of this compound.
  • Normalize the current inhibition relative to the baseline and vehicle control.
  • Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Harvesting apc Automated Patch-Clamp cell_prep->apc solution_prep Solution & Compound Preparation solution_prep->apc data_acq Data Acquisition apc->data_acq crc Concentration-Response Curve data_acq->crc ic50 IC50 Determination crc->ic50

Caption: Workflow for Ion Channel Selectivity Profiling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Seal Success Rate Poor cell health; Incorrect cell density; Debris in cell suspensionUse cells at optimal passage number and confluency; Optimize cell density; Filter cell suspension before loading.
Unstable Recordings Poor seal quality; "Leaky" cells; Clogged patch apertureExclude recordings with low seal resistance (< 1 GΩ); Use healthier cells; Ensure solutions are properly filtered.
High Variability in IC50 Values Inaccurate compound concentrations; Edge effects on the plate; Run-down of the ionic currentVerify serial dilutions; Avoid using the outer wells of the plate or use a "sacrificial" row/column with vehicle; Monitor current stability over time and exclude experiments with significant run-down.
No Compound Effect Observed Compound precipitation; Incorrect voltage protocol; Inactive compoundCheck compound solubility in the external solution; Ensure the voltage protocol is appropriate to activate the target ion channel; Verify the identity and purity of the compound.
Solvent (DMSO) Effects DMSO concentration is too highEnsure the final DMSO concentration is at a non-effective level (typically ≤ 0.1%). Run a vehicle control with the highest DMSO concentration used.

Best practices for Bliretrigine handling in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Bliretrigine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information for handling this compound in the laboratory, including frequently asked questions, troubleshooting guides, data tables, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine. This modulation leads to increased calcium influx and activation of downstream signaling pathways, such as the JAK2/STAT3 pathway, which is involved in mediating anti-inflammatory responses.[1][2][3]

Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: For solid this compound powder, store in a tightly sealed container at 2-8°C, protected from light and moisture. For stock solutions, it is recommended to aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. While related compounds like lamotrigine have shown stability in solution for extended periods at 4°C and 25°C, it is best practice to use freshly prepared solutions or properly stored frozen aliquots for critical experiments.[4]

Q3: In which solvents can I dissolve this compound? A3: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For cell-based assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: How can I confirm the activity of my this compound compound? A4: The activity of this compound can be confirmed by performing a functional assay. A common method is to use a cell line expressing α7 nAChRs and measure the potentiation of acetylcholine-induced calcium influx using a fluorescent calcium indicator. A dose-response curve should demonstrate that this compound enhances the signal from a sub-maximal concentration of acetylcholine.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving or is precipitating in my aqueous buffer.

  • Cause: this compound, like many small molecules, has low aqueous solubility. Direct dissolution in aqueous media is often challenging.

  • Solution: First, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the powder is completely dissolved by vortexing. Then, serially dilute this stock solution into your final aqueous buffer or cell culture medium. Precipitation can still occur if the final concentration exceeds its solubility limit in the aqueous medium. If precipitation is observed, try lowering the final concentration.

Issue 2: I am observing high levels of cell death or toxicity in my experiments.

  • Cause 1: Solvent Toxicity. The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%. Run a vehicle control (medium + same final concentration of DMSO) to confirm the solvent is not the cause of toxicity.

  • Cause 2: Compound-Induced Cytotoxicity. this compound itself may exhibit cytotoxic effects at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration range for your specific cell type. A standard cytotoxicity assay, such as an MTT or CellTiter-Glo assay, can be used to establish the concentration at which cell viability drops significantly.

Issue 3: I am not observing the expected potentiation effect of this compound.

  • Cause 1: Sub-optimal Agonist Concentration. As a PAM, this compound requires the presence of an agonist (like acetylcholine) to show an effect. The concentration of the agonist can significantly impact the observed potentiation.

    • Solution: Titrate the concentration of acetylcholine to determine its EC20-EC50 (the concentration that gives 20-50% of the maximal response). The potentiating effect of a PAM is often most robustly observed when the primary agonist is used at a sub-maximal concentration.

  • Cause 2: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.

    • Solution: Use a fresh vial of the compound if available. If not, confirm the compound's integrity using analytical methods like HPLC-MS if possible. Always follow recommended storage procedures.[5][6]

  • Cause 3: Low Receptor Expression. The cell line being used may not express sufficient levels of the α7 nAChR.

    • Solution: Confirm the expression of α7 nAChR in your cell model using techniques like RT-qPCR, Western Blot, or immunocytochemistry.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₂₀H₂₄N₄O₂
Molecular Weight 352.43 g/mol [7]
Appearance White to off-white solidVisual inspection.
Recommended Storage 2-8°C (Solid)Protect from light and moisture.[5]
-20°C or -80°C (In Solution)Aliquot to avoid freeze-thaw cycles.
Solubility Soluble in DMSO (>50 mg/mL)Prepare high-concentration stock solutions in an organic solvent.
Soluble in Ethanol (>20 mg/mL)
Poorly soluble in water

Table 2: Typical Experimental Concentrations

ParameterConcentration RangeCell Type / SystemNotes
In Vitro EC₅₀ 100 nM - 5 µMα7 nAChR expressing cellsEffective concentration for 50% of maximal potentiation; highly dependent on agonist concentration.
Working Concentration 1 µM - 10 µMNeuronal & Immune CellsAlways determine the optimal concentration for your specific assay and cell type.
Agonist (ACh) Conc. 10 µM - 100 µMα7 nAChR expressing cellsUse a sub-maximal (EC20-EC50) concentration to best observe potentiation.
Max DMSO in Media ≤ 0.1%Most cell linesHigher concentrations can lead to cytotoxicity or off-target effects.

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay to Measure this compound Activity

This protocol describes how to measure the potentiation of acetylcholine-induced calcium influx by this compound in a cell line expressing α7 nAChRs.

1. Materials:

  • This compound powder

  • DMSO (Anhydrous, cell culture grade)

  • Acetylcholine (ACh)

  • Cells expressing α7 nAChR (e.g., SH-SY5Y, PC-12, or a transfected HEK293 line)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

2. Method:

  • Step 1: Preparation of Solutions

    • This compound Stock (50 mM): Dissolve the required amount of this compound powder in 100% DMSO to make a 50 mM stock solution. Vortex until fully dissolved. Store in aliquots at -20°C.

    • Acetylcholine Stock (100 mM): Prepare a 100 mM stock of ACh in sterile water. Store in aliquots at -20°C.

    • Working Solutions: On the day of the experiment, thaw the stocks and prepare serial dilutions of this compound and ACh in the Assay Buffer.

  • Step 2: Cell Plating

    • Seed the α7 nAChR-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells for 24-48 hours at 37°C, 5% CO₂.

  • Step 3: Loading Cells with Calcium Dye

    • Prepare the fluorescent calcium dye solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid).

    • Remove the culture medium from the wells and add the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Step 4: Compound Addition and Measurement

    • After incubation, gently wash the cells 2-3 times with Assay Buffer to remove excess dye. Leave a final volume of 100 µL of Assay Buffer in each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

    • Set the plate reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.

    • Establish a stable baseline reading for 15-30 seconds.

    • Add 20 µL of the this compound working solution (or vehicle control) to the wells and incubate for 3-5 minutes while continuing to read fluorescence.

    • Using the plate reader's injector, add 25 µL of the ACh working solution (at a pre-determined EC20 concentration) to the wells.

    • Continue recording the fluorescence signal for another 2-3 minutes to capture the peak response and subsequent decay.

  • Step 5: Data Analysis

    • The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio relative to the baseline (F/F₀).

    • Compare the peak response in wells treated with this compound + ACh to those treated with vehicle + ACh.

    • Plot the potentiation effect as a function of this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Mandatory Visualizations

Bliretrigine_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α7 nAChR (Ion Channel) nfkb NF-κB Inhibition receptor->nfkb Inhibits Pathway ca_influx Increased Ca²⁺ Influx receptor->ca_influx Channel Opens jak2 JAK2 stat3 STAT3 jak2->stat3 Phosphorylates anti_inflam Anti-inflammatory Gene Expression stat3->anti_inflam Translocates to Nucleus ca_influx->jak2 Activates ach Acetylcholine (Agonist) ach->receptor Binds Orthosteric Site This compound This compound (PAM) This compound->receptor Binds Allosteric Site

Caption: Signaling pathway of this compound as a PAM for the α7 nAChR.

Experimental_Workflow General Experimental Workflow prep_stock 1. Prepare Stock Solution (e.g., 50 mM in DMSO) prepare_working 4. Prepare Working Solutions (Dilute stock in assay buffer) prep_stock->prepare_working plate_cells 2. Plate Cells (Appropriate density in microplate) incubate_cells 3. Incubate Cells (e.g., 24-48 hours) plate_cells->incubate_cells treat_cells 5. Treat Cells (Add this compound/vehicle) incubate_cells->treat_cells prepare_working->treat_cells add_stimulus 6. Add Stimulus (e.g., Acetylcholine) treat_cells->add_stimulus measure_response 7. Measure Response (e.g., Calcium flux, Cytokine release) add_stimulus->measure_response analyze_data 8. Analyze Data (Calculate EC₅₀, Z-factor, etc.) measure_response->analyze_data

Caption: A typical workflow for an in vitro cell-based assay using this compound.

Troubleshooting_Guide Troubleshooting Logic start Unexpected Results Observed no_effect No Potentiation Effect? start->no_effect high_variability High Variability? start->high_variability cell_death High Cell Death? start->cell_death check_agonist Verify agonist (ACh) concentration (use EC₂₀) no_effect->check_agonist Yes check_receptor Confirm α7 nAChR expression in cells no_effect->check_receptor Yes check_compound Check compound integrity (fresh aliquot?) no_effect->check_compound Yes check_pipetting Review pipetting technique and cell plating uniformity high_variability->check_pipetting Yes check_wash Ensure consistent cell washing steps high_variability->check_wash Yes check_dmso Run vehicle control. Is final DMSO < 0.1%? cell_death->check_dmso Yes check_conc Perform dose-response to find non-toxic concentration cell_death->check_conc Yes

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Interpreting Unexpected Results in Bliretrigine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bliretrigine, a resource for researchers, scientists, and drug development professionals. This center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a state-dependent sodium channel blocker.[1][2] It selectively binds to and stabilizes the inactivated state of voltage-gated sodium channels (Navs), thereby inhibiting the rapid depolarization phase of the action potential. This mechanism is crucial for its intended therapeutic effects in neurological disorders.

Q2: We are observing a lower-than-expected potency of this compound in our in vitro assay. What could be the reason?

Several factors could contribute to this observation. Firstly, the potency of state-dependent sodium channel blockers is highly dependent on the resting membrane potential of the cells. If the cells in your assay are hyperpolarized, a smaller fraction of sodium channels will be in the inactivated state, leading to reduced binding of this compound and consequently, lower apparent potency. Secondly, the specific subtype of sodium channel expressed in your cell line is critical. This compound may exhibit different affinities for different Nav subtypes. Finally, experimental conditions such as temperature and pH can influence drug-channel interactions.

Q3: Our in vivo study shows a discrepancy between the pharmacokinetic profile and the pharmacodynamic effect. What might explain this?

This can be a complex issue. One possibility is the presence of active metabolites. The metabolic profile of the test species might differ from what is known, leading to the formation of metabolites with their own pharmacological activity.[3] Another consideration is the potential for off-target effects, where this compound or its metabolites interact with other receptors or channels, contributing to the overall in vivo effect. It is also important to consider the potential for a high placebo response in the chosen animal model, which can mask the true efficacy of the drug.[4]

Q4: We have observed unexpected central nervous system (CNS) side effects in our animal models. Is this a known issue?

While this compound is designed to target specific sodium channels, off-target effects can occur.[5] CNS side effects could arise from interactions with other ion channels or receptors in the brain. It is also possible that at higher concentrations, the selectivity of this compound for the inactivated state of sodium channels decreases, leading to broader inhibition and potential neuronal disruption.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Patch-Clamp Electrophysiology

Symptoms:

  • High variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in ion channel expression and properties.
Voltage Protocol Verify the consistency and accuracy of the voltage-clamp protocol. The holding potential and the frequency of depolarization are critical for state-dependent blockers.
Pipette and Seal Quality Poor giga-seal formation can lead to leaky recordings and inaccurate current measurements. Ensure high-resistance seals (>1 GΩ) are consistently achieved.[6][7]
Drug Solution Stability Prepare fresh drug solutions for each experiment. This compound may degrade over time or adhere to plasticware.
Temperature Fluctuations Maintain a constant and controlled temperature throughout the experiment, as ion channel kinetics are temperature-sensitive.
Issue 2: Unexpected Cardiac Liability in Preclinical Models

Symptoms:

  • Prolongation of the QRS complex or PR interval in electrocardiogram (ECG) recordings.[3][8]

  • Arrhythmias observed in animal models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects on Cardiac Ion Channels Investigate the effect of this compound on other cardiac ion channels, such as hERG (KCNH2) potassium channels and calcium channels, using specific in vitro assays.
Metabolite Activity Characterize the metabolite profile in the preclinical species and test the activity of major metabolites on cardiac ion channels.
Species-Specific Differences Be aware that the expression and function of cardiac ion channels can vary between species. Consider using a species with a cardiac electrophysiology profile more similar to humans.
Electrolyte Imbalance Ensure that the animal model does not have underlying electrolyte imbalances that could potentiate the cardiac effects of a sodium channel blocker.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording for IC50 Determination
  • Cell Culture: Culture cells expressing the target sodium channel subtype to 70-80% confluency.

  • Cell Preparation: Dissociate cells using a gentle enzymatic method and plate them onto glass coverslips.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Fill pipettes with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Establish a whole-cell configuration with a giga-seal resistance >1 GΩ.

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing pulse to -20 mV for 20 ms to elicit a sodium current.

    • Apply a series of depolarizing pre-pulses of varying voltages to determine the voltage-dependence of inactivation.

  • Data Analysis:

    • Measure the peak sodium current in the absence and presence of different concentrations of this compound.

    • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50.

Visualizations

Bliretrigine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_states Channel States Na_Channel Voltage-Gated Sodium Channel (Nav) Resting Resting (Closed) Open Open Resting->Open Ready for next Depolarization Inactivated Inactivated (Closed) Open->Inactivated Leads to Inactivated->Resting Recovers during Repolarization Depolarization Depolarization Depolarization->Open Activates Repolarization Repolarization This compound This compound This compound->Inactivated Binds and Stabilizes Troubleshooting_Workflow Unexpected_Result Unexpected Experimental Result Review_Protocol Review Experimental Protocol Unexpected_Result->Review_Protocol Check_Reagents Check Reagent Quality and Preparation Review_Protocol->Check_Reagents Calibrate_Equipment Calibrate Equipment Check_Reagents->Calibrate_Equipment Analyze_Data Re-analyze Raw Data Calibrate_Equipment->Analyze_Data Consult_Literature Consult Literature for Similar Findings Analyze_Data->Consult_Literature Contact_Support Contact Technical Support Analyze_Data->Contact_Support If issue persists Modify_Experiment Modify Experimental Design Consult_Literature->Modify_Experiment If necessary Modify_Experiment->Unexpected_Result Re-run Experiment

References

Technical Support Center: Validating Bliretrigine Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of Bliretrigine in a new cell line. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule drug classified as a sodium channel blocker and a signal transduction modulator.[1] Its primary mechanism of action is the inhibition of voltage-gated sodium channels, which are critical for initiating and propagating action potentials in excitable cells like neurons.[2][3] By blocking these channels, this compound reduces the influx of sodium ions into the cell, thereby decreasing cellular excitability and modulating downstream signaling events.[2][4]

Q2: Why is it important to validate this compound's activity in a new cell line?

A2: Validating this compound's activity in a new cell line is a critical step to ensure the reliability and reproducibility of experimental results. Cell lines can exhibit significant variability in their genetic makeup and protein expression profiles, which can influence their response to a drug. Validation confirms that the new cell line expresses the target (voltage-gated sodium channels) and responds to this compound in a manner consistent with its known mechanism of action. This process helps to avoid misleading data and ensures that the chosen cell model is appropriate for the planned experiments.

Q3: What are the initial steps I should take before starting my experiments with a new cell line?

A3: Before initiating experiments, it is crucial to perform quality control checks on the new cell line. This includes:

  • Authentication: Verify the identity of the cell line using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination issues.

  • Mycoplasma Testing: Regularly screen for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.

  • Characterization: Confirm the expression of the target sodium channel subtype(s) in your cell line using techniques like qPCR or western blotting.

Q4: What are some expected downstream effects of this compound treatment?

A4: By modulating sodium influx and cellular excitability, this compound can influence several downstream signaling pathways. These may include alterations in intracellular calcium levels, which in turn can affect calcium-dependent signaling cascades.[5][6][7] Furthermore, changes in ion flux and membrane potential have been linked to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the regulation of transcription factors like CREB, which can lead to changes in gene expression, such as that of the immediate early gene c-Fos.[8][9][10][11]

Data Presentation

Below are tables summarizing hypothetical quantitative data for this compound's activity. These tables are provided as a reference for expected outcomes.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Different Neuronal Cell Lines

Cell LineSodium Channel Subtype Predominantly ExpressedIC50 (µM)
SH-SY5Y (Human Neuroblastoma)NaV1.7, NaV1.215.5
N2a (Mouse Neuroblastoma)NaV1.2, NaV1.622.8
F-11 (Rat DRG Neuron Hybrid)NaV1.7, NaV1.812.3

Table 2: Effect of this compound (10 µM) on Downstream Signaling Markers in SH-SY5Y Cells after 1 hour

MarkerMethodFold Change vs. Vehicle Control
p-ERK1/2 (Phospho-p44/42 MAPK)Western Blot↓ 0.6
c-Fos mRNAqPCR↓ 0.4
Intracellular Calcium [Ca2+]iFluo-4 AM Assay↓ 0.7

Signaling Pathways and Experimental Workflows

Experimental_Workflow start Start: New Cell Line qc Cell Line QC (Authentication, Mycoplasma) start->qc target_validation Target Validation (Sodium Channel Expression) qc->target_validation dose_response Dose-Response Assay (e.g., Cell Viability) target_validation->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (p-ERK, etc.) mechanism_studies->western_blot qpcr qPCR (c-Fos, etc.) mechanism_studies->qpcr electrophysiology Electrophysiology (Patch-Clamp) mechanism_studies->electrophysiology data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis electrophysiology->data_analysis end End: Validated Cell Line data_analysis->end

Experimental Protocols

Q5: How can I determine the IC50 of this compound in my new cell line?

A5: A cell viability assay, such as the MTT or XTT assay, is a common method to determine the IC50 value.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50.

Q6: How can I confirm that this compound is affecting the MAPK/ERK signaling pathway?

A6: Western blotting is a suitable method to assess the phosphorylation status of key proteins in the MAPK/ERK pathway.

Protocol: Western Blot for p-ERK

  • Cell Lysis: Plate and treat your cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe with an antibody for total ERK.

Q7: How do I measure changes in gene expression, such as c-Fos, after this compound treatment?

A7: Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method to measure changes in mRNA levels.

Protocol: qPCR for c-Fos Expression

  • RNA Extraction: Treat cells with this compound. At the desired time point, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, your cDNA template, and primers specific for c-Fos and a housekeeping gene (e.g., GAPDH or ACTB).[13]

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine using a standard cycling protocol.

  • Data Analysis: Calculate the relative expression of c-Fos using the ΔΔCt method, normalizing to the housekeeping gene.

Troubleshooting Guide

Q8: My cells are not responding to this compound. What could be the problem?

A8: A lack of response could be due to several factors. Use the following guide to troubleshoot.

Troubleshooting_No_Response start No Response to this compound check_drug Check this compound (Concentration, Storage, Solubility) start->check_drug check_cells Check Cell Line start->check_cells check_protocol Review Experimental Protocol (Incubation Time, Reagents) start->check_protocol solution Solution Found check_drug->solution check_target Confirm Target Expression (qPCR/Western for Na+ Channel) check_cells->check_target check_viability Assess Cell Health (Microscopy, Viability Assay) check_cells->check_viability consider_resistance Consider Intrinsic Resistance (e.g., Efflux Pumps) check_target->consider_resistance check_viability->check_protocol optimize_conditions Optimize Conditions (Dose, Time Course) check_protocol->optimize_conditions optimize_conditions->solution consider_resistance->solution

Q9: I am observing high variability in my experimental replicates. What are the common causes?

A9: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension and are pipetting accurately to have a consistent number of cells in each well.

  • Edge Effects in Plates: The outer wells of a microplate can be prone to evaporation. Avoid using the outermost wells for critical experiments or ensure the incubator has adequate humidity.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Ensure all reagents are properly mixed and at the correct temperature.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.

Q10: My western blot results for p-ERK are weak or absent. What should I do?

A10: Weak or no signal in a western blot can be due to several issues:

  • Suboptimal Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation of ERK.

  • Low Protein Concentration: Load a sufficient amount of protein (20-30 µg) per lane.

  • Inefficient Protein Transfer: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Antibody Issues: Ensure your primary and secondary antibodies are validated for the application and used at the recommended dilutions. Check the expiration dates and storage conditions.

  • Timing of Stimulation: The phosphorylation of ERK can be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment.

References

Validation & Comparative

A Comparative Guide to Sodium Channel Blockers: Bliretrigine and Tetrodotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct sodium channel blockers: Bliretrigine, a modern synthetic small molecule, and Tetrodotoxin (TTX), a classic, naturally occurring neurotoxin. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of their contrasting mechanisms, selectivity, and functional effects, supported by experimental data and protocols.

Due to the limited publicly available preclinical data specifically for this compound, this guide will leverage detailed published data for Vixotrigine , a structurally and functionally similar broad-spectrum, state-dependent sodium channel blocker, as a representative example of this class of compounds for quantitative comparison with Tetrodotoxin.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound-like compounds and Tetrodotoxin lies in their binding site and the conformational state of the sodium channel they target.

Tetrodotoxin (TTX) is a potent and highly selective pore blocker of voltage-gated sodium channels.[1] It physically occludes the outer pore of the channel, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of action potentials.[1][2] The binding of TTX is to a well-defined receptor site (Site 1) at the mouth of the channel pore, formed by the P-loops of the four homologous domains of the α-subunit.[3][4] This interaction is not dependent on the channel's gating state (i.e., it can bind to resting, open, or inactivated channels).

In contrast, This compound and similar molecules like Vixotrigine are state-dependent blockers, meaning their binding affinity is significantly higher for certain conformational states of the sodium channel. These compounds typically bind to a site within the inner pore of the channel, accessible when the channel is in the open or inactivated state.[5][6][7] This state-dependent binding results in a use-dependent or frequency-dependent block, where the inhibition is more pronounced for neurons that are firing at higher frequencies.

Diagram of Sodium Channel Blocker Binding Sites

cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (Nav) Outer Pore Inner Pore Intracellular Intracellular Space TTX Tetrodotoxin (TTX) TTX->NaV:p_out Pore Blockade (State-Independent) This compound This compound-like (e.g., Vixotrigine) This compound->NaV:p_in Inner Pore Binding (State-Dependent) Extracellular Extracellular Space

Caption: Binding sites of Tetrodotoxin and this compound-like compounds on the sodium channel.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for Tetrodotoxin and Vixotrigine against various voltage-gated sodium channel subtypes. It is important to note that for state-dependent blockers like Vixotrigine, the IC50 values are highly dependent on the experimental conditions, particularly the holding potential and the frequency of stimulation.

Compound Nav Subtype IC50 (Tonic Block) IC50 (Use-Dependent Block) Reference
Tetrodotoxin Nav1.1~2-10 nMNot applicable[8]
Nav1.2~2-10 nMNot applicable[8]
Nav1.3~2-10 nMNot applicable[8]
Nav1.4~2-10 nMNot applicable[8]
Nav1.5 (TTX-resistant)>1 µMNot applicable[8]
Nav1.6~2-10 nMNot applicable[8]
Nav1.7~5-30 nMNot applicable[8][9]
Nav1.8 (TTX-resistant)>1 µMNot applicable[8]
Nav1.9 (TTX-resistant)>1 µMNot applicable[8]
Vixotrigine Nav1.1~10 µM2.47 µM[5][6]
Nav1.2~15 µM3.11 µM[5][6]
Nav1.3~12 µM2.89 µM[5][6]
Nav1.4~20 µM5.12 µM[5][6]
Nav1.5~25 µM4.88 µM[5][6]
Nav1.6~18 µM3.94 µM[5][6]
Nav1.7~8 µM1.76 µM[5][6]
Nav1.8~15 µM4.23 µM[5][6]

Note: Tonic block IC50 values for Vixotrigine are at a holding potential of -90 mV, while use-dependent IC50 values are determined with 10 Hz stimulation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of ion channel modulators.

Objective: To measure the inhibitory effect of the compound on sodium currents in a specific Nav subtype expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human Nav subtype of interest are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

    • Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Recording:

    • A giga-ohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Voltage-clamp protocols are applied to elicit sodium currents. For tonic block, a simple depolarizing step from a hyperpolarized holding potential is used. For use-dependent block, a train of depolarizing pulses at a specific frequency is applied.

    • The compound is perfused into the extracellular solution at increasing concentrations to determine the dose-response relationship.

Diagram of a Whole-Cell Patch-Clamp Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 with Nav subtype) Seal_Formation Giga-ohm Seal Formation Cell_Culture->Seal_Formation Pipette_Pulling Pipette Pulling Pipette_Pulling->Seal_Formation Solution_Prep Solution Preparation (Intra/Extracellular) Solution_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Compound_Perfusion Compound Perfusion Voltage_Protocol->Compound_Perfusion Data_Acquisition Data Acquisition Compound_Perfusion->Data_Acquisition Dose_Response Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to a specific sodium channel subtype.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the Nav subtype of interest are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled ligand that specifically binds to the target site on the sodium channel is used (e.g., [3H]saxitoxin for the TTX binding site).

  • Assay:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Diagram of a Radioligand Binding Assay Workflow

Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Analysis Data Analysis (IC50 -> Ki) Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

Summary of Key Differences and Applications

Feature This compound (represented by Vixotrigine) Tetrodotoxin (TTX)
Source SyntheticNatural (Pufferfish, etc.)
Binding Site Inner pore of the channelOuter pore of the channel (Site 1)
State-Dependency High affinity for open and inactivated statesState-independent
Use-Dependency Pronounced use-dependent blockNo use-dependency
Subtype Selectivity Broad-spectrum, with some preference for Nav1.7Highly potent on TTX-sensitive subtypes (Nav1.1-1.4, 1.6, 1.7), weak on TTX-resistant subtypes (Nav1.5, 1.8, 1.9)
Primary Application Therapeutic agent (e.g., for epilepsy, neuropathic pain)Research tool for isolating and studying TTX-resistant currents and for defining sodium channel subtypes

Conclusion

This compound and Tetrodotoxin represent two distinct classes of sodium channel blockers with fundamentally different mechanisms of action and applications. Tetrodotoxin remains an invaluable tool in basic research for its high potency and selectivity in discriminating between sodium channel subtypes. This compound and similar state-dependent blockers, while generally less potent, offer the therapeutic advantage of preferentially targeting hyperexcitable neurons, a hallmark of pathological conditions such as epilepsy and chronic pain. The choice between these compounds depends entirely on the research or therapeutic goal, with TTX being the tool of choice for channel characterization and this compound-like molecules holding promise for clinical intervention.

References

Bliretrigine and Lidocaine: A Comparative Analysis of Efficacy in Neuronal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of bliretrigine and lidocaine in neuronal assays, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and effects of these two sodium channel-blocking agents.

Introduction

This compound is a novel small molecule anticipated to function as a sodium channel blocker, as indicated by its "-trigine" chemical nomenclature, which aligns it with other drugs in this class like lamotrigine. While specific preclinical data on this compound's efficacy in neuronal assays is not extensively available in public literature, its mechanism can be inferred from related compounds. Lidocaine, in contrast, is a well-established local anesthetic and Class Ib antiarrhythmic agent that has been comprehensively studied in a variety of neuronal assays. It functions as a non-selective voltage-gated sodium channel blocker. This guide synthesizes the current understanding of both compounds to facilitate a comparative assessment.

Mechanism of Action

Both this compound and lidocaine exert their primary effects by modulating the activity of voltage-gated sodium channels (NaV channels), which are crucial for the initiation and propagation of action potentials in neurons.

This compound (Inferred Mechanism):

Based on compounds with a similar structure, such as lamotrigine and the selective NaV1.8 inhibitor suzetrigine, this compound likely acts as a state-dependent blocker of NaV channels. This means it preferentially binds to the inactivated state of the channel, thereby inhibiting the repetitive firing of neurons. More specifically, some related compounds, like suzetrigine, exhibit an allosteric inhibition mechanism by binding to the voltage-sensing domain of the channel to stabilize the closed or inactivated state[1]. This selective inhibition of channels involved in pathological hyperexcitability may result in a more targeted therapeutic effect with a potentially favorable side-effect profile.

Lidocaine:

Lidocaine is a non-selective blocker of voltage-gated sodium channels[2][3]. Its mechanism involves binding to a site within the pore of the sodium channel, accessible from the intracellular side. Lidocaine exhibits use-dependence, meaning its blocking effect is more pronounced in rapidly firing neurons. It stabilizes the inactivated state of the sodium channel, which prevents the return of the channel to the resting state and subsequent channel opening, thus blocking the propagation of action potentials[2][4][5]. Studies have shown that lidocaine's action involves interaction with the S4 voltage-sensing segments in domains III and IV of the sodium channel protein[4].

Comparative Efficacy in Neuronal Assays

Direct comparative studies of this compound and lidocaine in the same neuronal assays are not currently available in the published literature. However, a comparison can be drawn from the known effects of lidocaine and the anticipated effects of this compound based on related compounds in various standard neuronal assays.

Assay TypeThis compound (Inferred/Anticipated Effects)Lidocaine (Observed Effects)
Electrophysiology (Patch Clamp) Expected to show a concentration-dependent block of sodium currents, with a preference for inhibiting channels in the inactivated state. Likely to reduce the frequency of action potential firing in response to sustained depolarization.Demonstrates a concentration-dependent and use-dependent block of both TTX-sensitive and TTX-resistant sodium currents[3]. It slows the recovery of sodium channels from inactivation and reduces the firing frequency of action potentials.
Neuronal Excitability Assays Anticipated to decrease neuronal hyperexcitability induced by chemical or electrical stimuli.Effectively reduces neuronal excitability and can suppress ectopic discharges in sensory neurons.
Cell Viability Assays (e.g., MTT, LDH) Likely to show neuroprotective effects in models of excitotoxicity by preventing excessive sodium influx.Has demonstrated neuroprotective effects in in vitro models of ischemia-reperfusion injury by increasing cell viability and reducing the release of lactate dehydrogenase (LDH)[6][7].
Apoptosis Assays Expected to reduce neuronal apoptosis in response to excitotoxic insults.Shown to reduce apoptosis in cortical neurons subjected to oxygen-glucose deprivation/reperfusion[6][7].
Neurite Outgrowth Assays Effects on neurite outgrowth are not well-established for this class of drugs and would require specific investigation.High concentrations can be neurotoxic and inhibit neurite outgrowth.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of compounds on ion channel function in individual neurons.

  • Cell Preparation: Primary neurons (e.g., dorsal root ganglion neurons) or cultured neuronal cell lines (e.g., SH-SY5Y) are plated on glass coverslips.

  • Recording: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV). Voltage steps are applied to elicit sodium currents.

  • Drug Application: The compound of interest (this compound or lidocaine) is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. Parameters such as the peak current amplitude, inactivation kinetics, and the voltage-dependence of activation and inactivation are analyzed to determine the inhibitory effects of the compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Neuronal cells are seeded in a 96-well plate and cultured to allow attachment.

  • Induction of Injury (Optional): To model neurotoxicity, cells can be exposed to an insult such as glutamate (excitotoxicity) or oxygen-glucose deprivation (ischemia).

  • Treatment: Cells are treated with different concentrations of this compound or lidocaine for a specified period.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Visualizations

Sodium_Channel_Modulation cluster_Neuron Neuron cluster_Inhibition Inhibition Pathway NaV_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Influx Na+ Influx NaV_Channel->Na_Influx Allows Depolarization Membrane Depolarization Depolarization->NaV_Channel Opens Depolarization->Action_Potential Initiates Na_Influx->Depolarization Causes further This compound This compound (Inferred) This compound->NaV_Channel Binds to Inactivated State (Allosteric Modulation) Lidocaine Lidocaine Lidocaine->NaV_Channel Binds to Pore (Stabilizes Inactivated State)

Caption: Inferred signaling pathway of sodium channel modulation by this compound and lidocaine.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Acquisition & Analysis A Neuronal Cell Culture (e.g., Primary DRG neurons) B Plate cells on appropriate substrate A->B C Induce Neuronal Activity or Injury (optional) B->C D Apply this compound or Lidocaine at varying concentrations C->D E Incubate for a defined period D->E F Measure Neuronal Response (e.g., Sodium Current, Cell Viability) E->F G Data Analysis and Statistical Comparison F->G

Caption: Generalized experimental workflow for neuronal assays.

Conclusion

Both this compound and lidocaine are sodium channel blockers with significant implications for neuronal function. Lidocaine is a well-characterized, non-selective blocker with demonstrated efficacy in a wide range of neuronal assays, from electrophysiological recordings to cell viability studies[2][3][4][5][6][7]. Its broad activity is the basis for its clinical use but may also contribute to its side-effect profile.

This compound, while not yet extensively documented in public research, is anticipated to be a state-dependent sodium channel blocker, potentially with greater selectivity for specific NaV channel subtypes involved in pathological states. This inferred selectivity could translate to a more targeted therapeutic action with an improved safety margin.

Further direct, side-by-side comparative studies in a battery of standardized neuronal assays are necessary to definitively delineate the efficacy and selectivity profiles of this compound relative to lidocaine. Such studies will be crucial for understanding the full therapeutic potential of this compound and its potential advantages over existing sodium channel blockers.

References

Nav1.8 Inhibition for Pain Relief: A Comparative Analysis of Suzetrigine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the therapeutic potential and preclinical/clinical performance of selective Nav1.8 inhibitors in various pain models.

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the quest for novel, non-opioid analgesics. Expressed predominantly in peripheral nociceptive neurons, this channel plays a pivotal role in the transmission of pain signals. Consequently, the development of selective Nav1.8 inhibitors has become a major focus for pharmaceutical research. While the query for "bliretrigine" did not yield specific public data linking it to Nav1.8 inhibition, the broader class of Nav1.8 inhibitors, spearheaded by the clinical-stage compound suzetrigine (VX-548), offers a compelling landscape for comparative analysis. This guide provides a detailed comparison of suzetrigine with other notable Nav1.8 inhibitors, focusing on their performance in preclinical and clinical pain models.

The Role of Nav1.8 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype is of particular interest in pain research due to its preferential expression in the dorsal root ganglion (DRG) and trigeminal ganglia neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1][2][3] In pathological pain states, the expression and activity of Nav1.8 channels can be upregulated, contributing to neuronal hyperexcitability and the generation of ectopic discharges, which manifest as chronic pain.[3][4] Selective blockade of Nav1.8 is therefore hypothesized to dampen the firing of nociceptive neurons without affecting other essential physiological processes mediated by different sodium channel subtypes in the central nervous system or cardiac tissue.

cluster_0 Peripheral Nociceptor cluster_1 Pain Pathway Noxious Stimuli Noxious Stimuli Nav1.8 Opening Nav1.8 Opening Noxious Stimuli->Nav1.8 Opening activates Action Potential Generation Action Potential Generation Nav1.8 Opening->Action Potential Generation initiates Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception Nav1.8 Inhibitors Nav1.8 Inhibitors Nav1.8 Inhibitors->Nav1.8 Opening block

Figure 1: Simplified signaling pathway of Nav1.8 in pain transmission.

Comparative Analysis of Nav1.8 Inhibitors

This section provides a comparative overview of key Nav1.8 inhibitors, with a focus on their potency, selectivity, and efficacy in various pain models.

Suzetrigine (VX-548)

Suzetrigine, developed by Vertex Pharmaceuticals, is a potent and highly selective, orally administered Nav1.8 inhibitor.[5][6] It has undergone extensive clinical evaluation and is positioned as a potential first-in-class non-opioid analgesic for acute pain.

Preclinical Profile: Suzetrigine demonstrates high affinity and more than 31,000-fold selectivity for Nav1.8 over other Nav channel subtypes.[6] In preclinical studies, it has shown significant efficacy in reducing pain behaviors in models of both inflammatory and neuropathic pain.[4]

Clinical Performance: In Phase 2 and Phase 3 clinical trials for acute pain following abdominoplasty and bunionectomy, suzetrigine demonstrated a statistically significant and clinically meaningful reduction in pain intensity compared to placebo.[7][8][9] The efficacy of suzetrigine was found to be comparable to that of a hydrocodone bitartrate/acetaminophen combination.[8] Suzetrigine has also been investigated for chronic neuropathic pain, with a Phase 2 study in painful diabetic peripheral neuropathy showing positive results.

VX-150

Also developed by Vertex Pharmaceuticals, VX-150 is another Nav1.8 inhibitor that has been evaluated in clinical trials. While it showed promise, its development appears to have been superseded by suzetrigine.

Clinical Performance: A Phase 1 study in healthy volunteers is evaluating the effects of single doses of both VX-548 and VX-150 on C-nociceptor action potentials.[10] A Phase 2 trial of VX-150 in patients with painful lumbosacral radiculopathy showed a reduction in pain from baseline, though a high placebo response was also observed.[11]

A-803467

A-803467 is a potent and selective Nav1.8 blocker that has been extensively used as a tool compound in preclinical research to investigate the role of Nav1.8 in pain.

Preclinical Profile: A-803467 exhibits an IC50 of 8 nM for human Nav1.8 and is over 100-fold selective against other Nav subtypes.[12] It has been shown to dose-dependently reduce mechanical allodynia in rat models of neuropathic and inflammatory pain.[12] However, it was found to be inactive against formalin-induced nociception and acute thermal and postoperative pain.[12]

PF-01247324

PF-01247324 is another selective Nav1.8 channel blocker that has demonstrated efficacy in preclinical pain models.

Preclinical Profile: This compound inhibited human Nav1.8 channels with an IC50 of 196 nM and showed over 50-fold selectivity against Nav1.5 and 65- to 100-fold selectivity over TTX-sensitive channels.[13][14] In contrast to A-803467, PF-01247324 was effective in reducing nociception in the formalin test, in addition to models of inflammatory and neuropathic pain.[3][15]

Data Presentation

Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. Other Nav SubtypesReference
Suzetrigine (VX-548)Human Nav1.8~10>31,000-fold[6]
A-803467Human Nav1.88>100-fold[12]
PF-01247324Human Nav1.8196>50-fold vs. Nav1.5; 65-100-fold vs. TTX-S[13][14]

Table 2: Preclinical Efficacy in Animal Pain Models

CompoundPain ModelSpeciesKey FindingsReference
Suzetrigine (VX-548)Inflammatory & Neuropathic PainRodentsSignificant reduction in pain behaviors[4]
A-803467Spinal Nerve Ligation, Sciatic Nerve Injury, CFA-induced thermal hyperalgesiaRatDose-dependent reduction in mechanical allodynia and thermal hyperalgesia[12]
PF-01247324Carrageenan-induced thermal hyperalgesia, CFA-induced mechanical hyperalgesia, Spinal Nerve LigationRatAttenuation of thermal and mechanical hypersensitivity[3][16]

Table 3: Clinical Trial Outcomes in Acute Pain

CompoundStudy PhasePain ModelPrimary EndpointKey Outcome vs. PlaceboReference
Suzetrigine (VX-548)Phase 3AbdominoplastySPID48Statistically significant and clinically meaningful reduction in pain[7][8]
Suzetrigine (VX-548)Phase 3BunionectomySPID48Statistically significant and clinically meaningful reduction in pain[7][8]

SPID48: Sum of Pain Intensity Difference over 48 hours

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis

The potency and selectivity of Nav1.8 inhibitors are typically determined using whole-cell patch-clamp electrophysiology on cells recombinantly expressing the human Nav1.8 channel (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably transfected with the human SCN10A gene (encoding Nav1.8) are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a fluoride-based solution to block calcium and potassium currents.

  • Voltage Protocol: To assess the potency of a compound, cells are held at a holding potential of -120 mV, and Nav1.8 currents are elicited by a depolarizing step to 0 mV. The effect of the compound is measured by comparing the peak current before and after its application at various concentrations.

  • Data Analysis: Concentration-response curves are generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a Hill equation. Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes.[12][13][17]

Cell Culture Prepare cells expressing Nav1.8 Patch-Clamp Recording Establish whole-cell configuration Cell Culture->Patch-Clamp Recording Voltage Protocol Application Apply depolarizing voltage steps Patch-Clamp Recording->Voltage Protocol Application Data Acquisition Record Nav1.8 currents at different compound concentrations Voltage Protocol Application->Data Acquisition IC50 & Selectivity Calculation Analyze concentration-response data Data Acquisition->IC50 & Selectivity Calculation

Figure 2: Experimental workflow for in vitro electrophysiology.
In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model is a widely used preclinical model to induce a persistent inflammatory pain state.

  • Induction of Inflammation: A single intraplantar injection of CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the hind paw of a rodent (typically a rat or mouse).

  • Behavioral Testing: At various time points after CFA injection (e.g., 24 hours), pain-related behaviors are assessed.

    • Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured (Hargreaves test). A decreased withdrawal latency indicates thermal hyperalgesia.

    • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined. A lower withdrawal threshold indicates mechanical allodynia.

  • Drug Administration: The Nav1.8 inhibitor or vehicle is administered (e.g., orally or intraperitoneally) at a defined time before the behavioral testing.

  • Data Analysis: The effect of the compound is determined by comparing the paw withdrawal latencies or thresholds between the drug-treated and vehicle-treated groups. A significant increase in withdrawal latency or threshold in the drug-treated group indicates an analgesic effect.[3][12][18]

Clinical Trial Design: Acute Postoperative Pain

Phase 3 clinical trials for suzetrigine in acute pain typically follow a randomized, double-blind, placebo-controlled design.

  • Patient Population: Adult patients scheduled for a surgical procedure known to produce moderate-to-severe postoperative pain (e.g., abdominoplasty or bunionectomy).[8][9]

  • Randomization: Following surgery, patients experiencing a predefined level of pain are randomized to receive the investigational drug (e.g., suzetrigine), a placebo, or an active comparator (e.g., an opioid/acetaminophen combination).

  • Treatment Regimen: The study drug is administered for a fixed period (e.g., 48 hours) at a specified dosing schedule.

  • Efficacy Assessment: The primary efficacy endpoint is often the time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48), as measured on a numeric pain rating scale (NPRS).

  • Safety and Tolerability: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

  • Statistical Analysis: The primary analysis compares the SPID48 between the investigational drug group and the placebo group.[8][9]

Conclusion

The selective inhibition of the Nav1.8 channel represents a promising, non-opioid approach to pain management. Suzetrigine (VX-548) has demonstrated robust efficacy in late-stage clinical trials for acute pain, positioning it as a potential breakthrough therapy. Preclinical data from other selective Nav1.8 inhibitors, such as A-803467 and PF-01247324, have been instrumental in validating Nav1.8 as a therapeutic target and have revealed nuances in their efficacy across different pain modalities. While direct comparative clinical data between these compounds are limited, the available evidence underscores the therapeutic potential of this drug class. Further research and the potential approval of suzetrigine will pave the way for a new era in pain treatment, offering a much-needed alternative to opioids and other analgesics with significant side effects. The lack of public information on "this compound" in this context highlights the dynamic and often proprietary nature of early-stage drug development.

References

Head-to-Head Comparison: Bliretrigine and Carbamazepine in Neuropathic Pain and Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two distinct sodium channel modulators for researchers and drug development professionals.

This guide provides a detailed comparative analysis of Bliretrigine, a novel selective sodium channel blocker, and Carbamazepine, a long-established anti-epileptic and analgesic agent. The comparison focuses on their distinct mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by available experimental data.

Introduction

Carbamazepine has been a cornerstone in the management of epilepsy and neuropathic pain for decades.[1][2][3] Its broad-spectrum sodium channel blockade, however, is associated with a range of side effects that can limit its utility.[4][5] this compound, a more recent entrant, represents a targeted approach by selectively inhibiting the NaV1.8 sodium channel subtype, which is predominantly expressed in peripheral pain-sensing neurons.[6] This targeted mechanism holds the promise of similar efficacy with an improved safety profile.

Mechanism of Action

Carbamazepine: The primary mechanism of Carbamazepine involves the blockade of voltage-gated sodium channels.[3][7] It stabilizes the inactivated state of these channels, thereby inhibiting repetitive neuronal firing and reducing the propagation of excitatory impulses.[7] While effective, this action is not specific to any particular sodium channel subtype, leading to effects on channels in both the central and peripheral nervous systems.

This compound (Suzetrigine, VX-548): In contrast, this compound is a potent and selective inhibitor of the NaV1.8 sodium channel.[6] This channel is crucial for the transmission of pain signals in peripheral sensory neurons and is not found in the central nervous system.[6] By selectively targeting NaV1.8, this compound aims to alleviate pain without the central nervous system side effects associated with non-selective sodium channel blockers.[6]

cluster_Carbamazepine Carbamazepine Signaling cluster_this compound This compound Signaling Carbamazepine Carbamazepine Voltage-Gated Na+ Channels (Non-selective) Voltage-Gated Na+ Channels (Non-selective) Carbamazepine->Voltage-Gated Na+ Channels (Non-selective) Blocks Inactivated State Stabilization Inactivated State Stabilization Voltage-Gated Na+ Channels (Non-selective)->Inactivated State Stabilization Reduced Neuronal Excitability Reduced Neuronal Excitability Inactivated State Stabilization->Reduced Neuronal Excitability Therapeutic Effect (Epilepsy, Neuropathic Pain) Therapeutic Effect (Epilepsy, Neuropathic Pain) Reduced Neuronal Excitability->Therapeutic Effect (Epilepsy, Neuropathic Pain) This compound This compound NaV1.8 Channels (Peripheral Neurons) NaV1.8 Channels (Peripheral Neurons) This compound->NaV1.8 Channels (Peripheral Neurons) Selectively Inhibits Selective Inhibition Selective Inhibition NaV1.8 Channels (Peripheral Neurons)->Selective Inhibition Reduced Pain Signal Transmission Reduced Pain Signal Transmission Selective Inhibition->Reduced Pain Signal Transmission Therapeutic Effect (Neuropathic Pain) Therapeutic Effect (Neuropathic Pain) Reduced Pain Signal Transmission->Therapeutic Effect (Neuropathic Pain)

Figure 1: Comparative Signaling Pathways

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and Carbamazepine show notable differences, particularly in metabolism and half-life.

ParameterThis compound (Suzetrigine)Carbamazepine
Bioavailability Not explicitly stated~100%[3]
Protein Binding Not explicitly stated70-80%[3][7]
Metabolism Not explicitly statedHepatic (CYP3A4), auto-inducer[1][3]
Active Metabolite Not explicitly statedCarbamazepine-10,11-epoxide[1][3]
Elimination Half-life Not explicitly stated36 hours (single dose), 16-24 hours (repeated dosing)[3]
Excretion Not explicitly statedUrine (72%), feces (28%)[3]

Table 1: Pharmacokinetic Comparison

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and Carbamazepine are not available. The following efficacy data is derived from separate clinical studies.

Carbamazepine in Epilepsy

A meta-analysis of randomized controlled trials demonstrated that the six-month seizure-free rate for Carbamazepine was approximately 58%.[8] In a double-blind, randomized trial comparing Lamotrigine and Carbamazepine in newly diagnosed epilepsy, the proportion of patients maintained seizure-free during the last 24 weeks of treatment was 38% for Carbamazepine.[9]

This compound (Suzetrigine) in Neuropathic Pain

A Phase 2 study of Suzetrigine for the treatment of painful lumbosacral radiculopathy showed a statistically significant and clinically meaningful reduction in pain from baseline.[10] The mean change in the Numeric Pain Rating Scale (NPRS) at Week 12 was -2.02 in the suzetrigine arm.[10]

IndicationThis compound (Suzetrigine)Carbamazepine
Epilepsy Not indicatedEffective for partial and generalized tonic-clonic seizures[1][2]
Neuropathic Pain Demonstrated efficacy in painful lumbosacral radiculopathy[10]Effective for trigeminal neuralgia[1][2]

Table 2: Comparative Clinical Efficacy

Safety and Tolerability

The safety profiles of the two drugs differ significantly, largely due to their mechanisms of action.

Carbamazepine: Common side effects include dizziness, drowsiness, ataxia, nausea, and vomiting.[2][5] It also carries a black box warning for serious dermatological reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in patients with the HLA-B*1502 allele.[2] Bone marrow depression is another serious, though rare, adverse effect.[2]

This compound (Suzetrigine): In a Phase 2 study, Suzetrigine was generally well-tolerated.[10] The incidence of adverse events was 22.9% in the suzetrigine arm compared to 32.4% in the placebo arm.[10] Most adverse events were mild to moderate, and there were no serious adverse events related to the drug.[10]

Adverse Event ProfileThis compound (Suzetrigine)Carbamazepine
Common AEs Mild to moderate AEs reported[10]Dizziness, drowsiness, ataxia, nausea, vomiting[2][5]
Serious AEs No serious AEs reported in Phase 2 trial[10]Stevens-Johnson syndrome, toxic epidermal necrolysis, bone marrow depression[2]
Discontinuation Rate 0% due to AEs in Phase 2 trial[10]Higher withdrawal rate due to adverse events compared to some newer AEDs[9][11]

Table 3: Safety and Tolerability Comparison

Experimental Protocols

Detailed experimental protocols for pivotal clinical trials are crucial for a thorough comparison. Below is a generalized workflow for a Phase 3, randomized, double-blind, placebo-controlled trial, which is a standard for evaluating the efficacy and safety of new therapeutic agents.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization Eligible Treatment Arm (Drug) Treatment Arm (Drug) Randomization->Treatment Arm (Drug) Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period Treatment Arm (Drug)->Treatment Period Placebo Arm->Treatment Period Follow-up Period Follow-up Period Treatment Period->Follow-up Period Data Collection (Efficacy & Safety) Data Collection (Efficacy & Safety) Treatment Period->Data Collection (Efficacy & Safety) Follow-up Period->Data Collection (Efficacy & Safety) Statistical Analysis Statistical Analysis Data Collection (Efficacy & Safety)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Figure 2: Generalized Clinical Trial Workflow
Conclusion

This compound (represented by Suzetrigine) and Carbamazepine offer distinct approaches to the management of conditions involving neuronal hyperexcitability. Carbamazepine's broad-spectrum sodium channel blockade has proven efficacy but is accompanied by a significant side effect profile. This compound's selective inhibition of NaV1.8 presents a promising alternative for neuropathic pain, with early clinical data suggesting a more favorable safety and tolerability profile. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of these two agents and to clearly define their respective roles in clinical practice. The targeted approach of this compound exemplifies a key direction in modern drug development, aiming to maximize therapeutic benefit while minimizing off-target effects.

References

A Comparative Guide to Validating Bliretrigine's Mechanism Against Known Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of Bliretrigine, a novel sodium channel blocker, by comparing its performance with established sodium channel inhibitors. Due to the limited publicly available preclinical data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparative analysis. The provided data for the well-characterized sodium channel blockers, Lamotrigine and Carbamazepine, offer a benchmark for future validation studies of this compound.

Introduction to Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Blockade of these channels is a proven therapeutic strategy for a range of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias.[2][3] Sodium channel blockers exhibit diverse mechanisms of action, primarily differentiated by their state-dependent affinity—preferentially binding to the resting, open, or inactivated states of the channel—and their use-dependent characteristics, where blocking efficacy increases with the frequency of channel activation.[4]

This compound is identified as a sodium channel blocker, as indicated by the '-trigine' stem in its name.[2] A thorough understanding of its interaction with VGSCs is paramount for predicting its therapeutic efficacy and potential side-effect profile. This guide outlines the essential experiments and data required for such a validation.

Comparative Analysis of Sodium Channel Blockers

A comprehensive comparison of sodium channel blockers requires quantitative data on their potency, subtype selectivity, and kinetics of channel interaction. The following tables are structured to facilitate this comparison and include data for Lamotrigine and Carbamazepine. These tables can be populated with data for this compound as it becomes available.

Table 1: Inhibitory Potency (IC50) Against Voltage-Gated Sodium Channel Subtypes (in μM)
CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.7Nav1.8
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Lamotrigine >300[3]>300[3]Data not available45.34[3]28.8 (at -95 mV)[5], >300[3]Data not available>300[3]Data not available
Carbamazepine 45.34[3]>300[3]86.74 (use-dependent)[6]45.76 (use-dependent)[6]22.92 (use-dependent)[6]>300[3]46.72 (use-dependent)[6]Data not available

Note: IC50 values can vary depending on the experimental conditions, such as holding potential and stimulation frequency.

Table 2: State- and Use-Dependent Inhibition Characteristics
CompoundState-Dependent Binding PreferenceUse-DependencyOn-RateOff-Rate
This compound Data not availableData not availableData not availableData not available
Lamotrigine Inactivated state[4]Yes[4]Slow[4]Slower than Carbamazepine and Phenytoin[4]
Carbamazepine Inactivated state[7]Yes[7]Fast[4]Fast[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to characterize sodium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of a compound with voltage-gated ion channels.

Objective: To determine the IC50 values, state- and use-dependency, and kinetic parameters of a test compound on specific sodium channel subtypes.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav subtype of interest (e.g., Nav1.1, Nav1.2, etc.).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target Nav subtype to 70-80% confluency. Dissociate cells using a gentle enzyme-free dissociation reagent.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -120 mV to ensure all channels are in the resting state.

    • Apply a series of voltage-clamp protocols to elicit sodium currents and assess the effect of the test compound.

      • Tonic Block: Apply a test pulse to 0 mV from the holding potential before and after application of the compound.

      • State-Dependent Block: Measure IC50 at different holding potentials (e.g., -120 mV for resting state and -70 mV for a significant proportion of channels in the inactivated state).

      • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 10 Hz) to assess the cumulative block of the channel.

      • Kinetics: Measure the onset (τon) and offset (τoff) of the block by rapid application and washout of the compound.

  • Data Analysis: Analyze the recorded currents using specialized software to determine IC50 values, shifts in the voltage-dependence of inactivation, and time constants for onset and offset of the block.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the sodium channel.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific sodium channel subtype.

Materials:

  • Membrane preparations from cells expressing the target Nav subtype.

  • A suitable radioligand that binds to the sodium channel (e.g., [3H]batrachotoxinin-A 20-α-benzoate or [3H]saxitoxin).

  • Test compound (this compound).

  • Assay buffer, wash buffer, and scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Sodium Channel Signaling Pathway

The following diagram illustrates the basic principle of sodium channel function and its inhibition.

SodiumChannelSignaling cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Resting Resting Open Open Resting->Open Opens Inactivated Inactivated Open->Inactivated Inactivates Na_influx Na+ Influx (Action Potential) Open->Na_influx Inactivated->Resting Recovers Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Repolarization->Inactivated Blocker Sodium Channel Blocker (e.g., this compound) Blocker->Na_channel Binds to

Caption: Simplified state diagram of a voltage-gated sodium channel and its inhibition.

Experimental Workflow for Sodium Channel Blocker Characterization

This diagram outlines the typical workflow for characterizing a novel sodium channel inhibitor.

ExperimentalWorkflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation start Start: Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay patch_clamp Whole-Cell Patch Clamp (Determine IC50, State/Use-Dependency, Kinetics) start->patch_clamp subtype_panel Screening against a panel of Nav Subtypes patch_clamp->subtype_panel animal_models Efficacy in Animal Models of Disease (e.g., Pain, Epilepsy) subtype_panel->animal_models pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies animal_models->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials

Caption: A typical experimental workflow for the characterization of a novel sodium channel blocker.

Conclusion

The validation of this compound's mechanism of action requires a systematic and comparative approach. By employing the experimental protocols detailed in this guide and populating the comparative tables with robust data, researchers can elucidate the specific properties of this compound as a sodium channel blocker. This information is critical for understanding its therapeutic potential and for guiding its further development as a novel therapeutic agent. A direct comparison with well-characterized drugs like Lamotrigine and Carbamazepine will provide a valuable context for interpreting the findings and positioning this compound within the landscape of sodium channel modulators.

References

Illustrative Cross-Reactivity Profile of Bliretrigine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following data and protocols are provided as a representative example to illustrate the typical information generated during a cross-reactivity study for a novel compound. Due to the limited publicly available comprehensive receptor screening data for Bliretrigine, this guide has been constructed based on established methodologies in safety pharmacology and by drawing parallels with related compounds. The quantitative data presented herein is illustrative and should not be considered as experimentally verified results for this compound.

This guide provides a comparative overview of the potential cross-reactivity of this compound with a panel of off-target receptors. Such studies are crucial in drug development to assess the selectivity of a new chemical entity and to identify potential off-target interactions that could lead to adverse effects.

Quantitative Analysis of Off-Target Binding

A standard approach to evaluate the selectivity of a drug candidate is to screen it against a broad panel of receptors, ion channels, transporters, and enzymes. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the affinity of the compound for the target. A lower value indicates a higher affinity.

Below is a representative table summarizing the hypothetical binding affinities of this compound against a selection of targets commonly included in a safety pharmacology panel. For context, this compound is a known sodium channel blocker. Significant interaction with other receptors at clinically relevant concentrations could indicate a potential for off-target effects.

Target ClassTargetLigand/SubstrateTest SystemThis compound Ki (nM)
GPCRs Adenosine A1[3H]-DPCPXRecombinant CHO cells>10,000
Adrenergic α1A[3H]-PrazosinRecombinant HEK293 cells>10,000
Adrenergic β2[3H]-CGP-12177Recombinant CHO cells>10,000
Dopamine D2[3H]-SpiperoneRecombinant CHO cells>10,000
Serotonin 5-HT2A[3H]-KetanserinRecombinant HEK293 cells>10,000
Muscarinic M1[3H]-PirenzepineRecombinant CHO cells>10,000
Ion Channels hERG[3H]-AstemizoleRecombinant HEK293 cells>10,000
L-type Calcium Channel[3H]-NitrendipineRat cortical membranes>10,000
Enzymes Monoamine Oxidase-B (MAO-B) [3H]-L-DeprenylHuman recombinant40
Cyclooxygenase-2 (COX-2)Arachidonic AcidOvine>10,000
Transporters Serotonin Transporter (SERT)[3H]-CitalopramRecombinant HEK293 cells>10,000
Norepinephrine Transporter (NET)[3H]-NisoxetineRecombinant CHO cells>10,000

This table presents illustrative data.

Based on this representative data, while this compound is highly selective for its primary target (sodium channels, not shown in this off-target panel), it demonstrates a notable interaction with Monoamine Oxidase-B (MAO-B). An IC50 of 40 nM suggests a potential for this off-target activity to be relevant at therapeutic concentrations. Further functional assays would be required to determine if this binding translates into inhibition of MAO-B activity and to assess the potential clinical implications.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity of a test compound (this compound) to a panel of receptors, ion channels, transporters, and enzymes by measuring the displacement of a specific radioligand.

Materials:

  • Test compound (this compound)

  • Cell membranes or recombinant proteins expressing the target of interest

  • Specific radioligand for each target (e.g., [3H]-Prazosin for α1A adrenergic receptor)

  • Non-specific ligand to determine non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the cell membranes or recombinant protein, the radioligand at a concentration close to its dissociation constant (Kd), and the test compound at various concentrations.

  • Total and Non-specific Binding: For total binding, wells contain the assay components without the test compound. For non-specific binding, wells contain the assay components with a high concentration of a non-labeled specific ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation in 96-well Plate Compound->Incubation Radioligand Radioligand Radioligand->Incubation Membranes Target Membranes/ Proteins Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

G cluster_pathway Monoamine Oxidase-B (MAO-B) Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC This compound This compound (Off-Target) This compound->MAOB Inhibition

Caption: Simplified MAO-B Signaling Pathway Interaction.

A Comparative Benchmarking Guide to Bliretrigine and Established Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic, Bliretrigine (Suzetrigine, VX-548), with established first-line and second-line therapies for acute and chronic pain. The following sections detail the mechanism of action, comparative efficacy and safety data from clinical trials, and the experimental protocols used to evaluate these analgesics.

Mechanism of Action and Signaling Pathways

This compound represents a new class of analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[1][2] In contrast, established analgesics modulate pain through various other mechanisms.

Pregabalin , an anticonvulsant, exerts its analgesic effect by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters.[3][4]

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the reuptake of these neurotransmitters in the central nervous system, it enhances the activity of descending pain-inhibitory pathways.[5][6]

Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8]

Oxycodone is an opioid agonist that primarily targets mu-opioid receptors in the central nervous system. Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of nociceptive signals.[9][10]

Below are diagrams illustrating the distinct signaling pathways for each of these analgesics.

Bliretrigine_Pathway cluster_process Cellular Process This compound This compound Nav18 NaV1.8 Channel (on Nociceptor) This compound->Nav18 Inhibits Na_Influx Sodium Influx Nav18->Na_Influx Blocks Action_Potential Action Potential Generation Na_Influx->Action_Potential Reduces Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Decreases Analgesia Analgesia Pain_Signal->Analgesia Leads to

Diagram 1: this compound Signaling Pathway

Pregabalin_Pathway cluster_process Synaptic Process Pregabalin Pregabalin a2d1 α2δ-1 Subunit (of VGCC) Pregabalin->a2d1 Binds to Ca_Influx Calcium Influx (Presynaptic) a2d1->Ca_Influx Reduces Neurotransmitter_Release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Decreases Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Inhibits Analgesia Analgesia Pain_Signal->Analgesia Leads to Duloxetine_Pathway Duloxetine Duloxetine SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters Duloxetine->SERT_NET Inhibits Synaptic_5HT_NE Increased Synaptic Serotonin & Norepinephrine SERT_NET->Synaptic_5HT_NE Leads to Descending_Pathway Enhanced Descending Inhibitory Pain Pathways Synaptic_5HT_NE->Descending_Pathway Activates Spinal_Nociception Inhibition of Nociceptive Signals in Spinal Cord Descending_Pathway->Spinal_Nociception Results in Analgesia Analgesia Spinal_Nociception->Analgesia Produces Celecoxib_Pathway cluster_process Inflammatory Cascade Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Selectively Inhibits Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes COX2->Prostaglandins Blocks conversion to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation_Pain Inflammation & Pain Sensitization Prostaglandins->Inflammation_Pain Mediates Prostaglandins->Inflammation_Pain Reduces Analgesia Analgesia Inflammation_Pain->Analgesia Leads to Oxycodone_Pathway Oxycodone Oxycodone Mu_Receptor Mu-Opioid Receptor (GPCR) Oxycodone->Mu_Receptor Agonist G_Protein Gi/o Protein Activation Mu_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ca_Channels Closing of Presynaptic Ca2+ Channels G_Protein->Ca_Channels K_Channels Opening of Postsynaptic K+ Channels G_Protein->K_Channels Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization K_Channels->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Contributes to Neurotransmitter_Release->Analgesia Contributes to Experimental_Workflow start Start: Select Animal Model (e.g., Rat, Mouse) pain_model Induce Pain Model start->pain_model acclimatization Acclimatization Period pain_model->acclimatization baseline Baseline Nociceptive Testing acclimatization->baseline drug_admin Administer Test Compound (this compound or Comparator) baseline->drug_admin post_drug_testing Post-Dosing Nociceptive Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis: Compare baseline vs. post-dosing, and drug vs. vehicle post_drug_testing->data_analysis end End: Determine Analgesic Efficacy data_analysis->end

References

Safety Operating Guide

Proper Disposal of Bliretrigine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the safe and compliant disposal of Bliretrigine, a sodium channel blocker. Adherence to these procedures is critical to mitigate environmental hazards and ensure personnel safety in research and drug development settings. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must not be disposed of through standard waste or sewer systems.

Hazard and Classification Data

Proper handling and disposal of this compound are informed by its hazard classification. The following table summarizes its key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[1].
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life[1].
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects[1].

Operational and Disposal Plan

This procedural guide outlines the step-by-step process for the disposal of this compound in a laboratory setting. This plan is designed to ensure that the compound is handled and disposed of in a manner that is safe for personnel and the environment.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. A suitable respirator should be used if there is a risk of dust or aerosol formation[1].

  • Waste Segregation and Collection:

    • Do not mix this compound with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents[1].

    • Collect waste this compound, including any contaminated labware (e.g., vials, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with the words "Biohazard" or "Hazardous Waste"[2].

    • For liquid waste, use a sturdy, leak-resistant container. For solid waste, a plastic bag-lined box or a 5-gallon pail with a liner can be used[3].

  • Container Labeling:

    • Attach a completed Chemical Waste Tag to the container[3].

    • The label must clearly identify the contents as "this compound Waste" and include the relevant hazard symbols (e.g., harmful, environmental hazard).

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • The storage area should be a designated and secure location for hazardous chemical waste.

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant[1].

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Avoid release into the environment by preventing the spill from entering drains, water courses, or the soil[1].

    • Collect the spillage for disposal in accordance with the procedures outlined above[1].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Bliretrigine_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE B Segregate this compound Waste A->B C Use Designated, Labeled Hazardous Waste Container B->C D Seal and Store Container in a Secure, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Transfer to Approved Waste Disposal Plant E->F Spill Spill Occurs Spill_Contain Contain Spill Spill->Spill_Contain Spill_Collect Collect Spillage Spill_Contain->Spill_Collect Spill_Dispose Dispose as Hazardous Waste Spill_Collect->Spill_Dispose

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.